Technical Documentation Center

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride
  • CAS: 202273-59-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4)

Executive Summary Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a highly versatile chiral building block utilized extensively in pharmaceutical development and biochemical research. Struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a highly versatile chiral building block utilized extensively in pharmaceutical development and biochemical research. Structurally defined as the methyl ester of N-methyl-D-phenylglycine, this compound serves as a critical intermediate in the synthesis of peptidomimetics, beta-lactam antibiotics, and neuropharmacological agents[1].

Working with phenylglycine derivatives requires a rigorous understanding of their stereochemical vulnerabilities. This whitepaper provides drug development professionals with an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols designed to maintain strict chiral integrity.

Physicochemical Profiling

Understanding the baseline quantitative properties of CAS 202273-59-4 is essential for reaction design, particularly regarding solubility and stoichiometric calculations. The hydrochloride salt form provides enhanced shelf stability and prevents spontaneous intermolecular cyclization.

Table 1: Quantitative Physicochemical Data

PropertyValueReference
Chemical Name Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride
CAS Registry Number 202273-59-4
Molecular Formula C₁₀H₁₄ClNO₂ (C₁₀H₁₃NO₂ • HCl)
Molecular Weight 215.68 g/mol
Stereochemistry (R)-enantiomer (D-configuration)[1]
Hydrogen Bond Donors 2 (in salt form)[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
Exact Mass (Free Base) 165.0789 Da[2]

Core Chemical Properties & Mechanistic Reactivity

The reactivity of Methyl (R)-2-(methylamino)-2-phenylacetate is governed by three distinct structural features: the secondary amine, the methyl ester, and the highly acidic chiral alpha-carbon.

Stereochemical Vulnerability (The Phenylglycine Challenge)

Phenylglycine derivatives are notoriously prone to base-catalyzed racemization during functionalization and solid-phase peptide synthesis (SPPS)[3]. The alpha-proton is highly acidic due to the combined electron-withdrawing effect of the adjacent ester and the resonance stabilization provided by the phenyl ring.

Causality in Base Selection: Deprotonation forms an enolate intermediate, leading to epimerization upon reprotonation[4]. Consequently, the choice of base during N-functionalization is paramount. Exposure to strong, unhindered bases (e.g., DBU, piperidine) must be avoided. Instead, protocols should utilize sterically hindered, milder bases like 2,4,6-trimethylpyridine (TMP) or sym-collidine, which have been empirically shown to reduce racemization to a negligible level[Liang et al., 2017][5].

Amine and Ester Reactivity

The secondary amine (-NHCH₃) is sterically hindered but remains a potent nucleophile for acylation (forming tertiary amides) and reductive amination. The methyl ester acts as a standard electrophile, susceptible to saponification. If the free base is generated and subjected to prolonged heating without an electrophilic trap, it can undergo self-condensation to form a diketopiperazine (DKP) side product[6].

ReactivityMap Core Methyl (R)-2-(methylamino)- 2-phenylacetate Amine Secondary Amine (-NHCH3) Nucleophilic Center Core->Amine Ester Methyl Ester (-COOCH3) Electrophilic Center Core->Ester AlphaC Chiral Alpha-Carbon Benzylic & Acidic Core->AlphaC N_Alk N-Alkylation / Reductive Amination Amine->N_Alk N_Acyl N-Acylation / Peptide Coupling Amine->N_Acyl E_Hyd Hydrolysis to N-Methyl-D-phenylglycine Ester->E_Hyd C_Rac Base-catalyzed Epimerization AlphaC->C_Rac

Caption: Core reactivity profile mapping functional groups to their primary chemical transformations.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checks and mechanistic safeguards to ensure high yield and enantiomeric excess (ee).

Protocol 1: Freebasing and N-Boc Protection

Objective: Convert the HCl salt to an N-Boc protected intermediate without compromising enantiomeric purity. Mechanistic Rationale: A biphasic system (DCM/aq. NaHCO₃) is used rather than homogenous strong bases (e.g., TEA in DCM). This strictly buffers the organic phase, minimizing the rate of alpha-proton abstraction and preventing epimerization[4].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (46.3 mmol) of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride in 100 mL of dichloromethane (DCM).

  • Biphasic Buffering: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously at 0°C for 15 minutes to generate the free base in situ.

  • Electrophilic Addition: Dissolve 11.1 g (50.9 mmol, 1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O) in 20 mL of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes at 0°C.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Check): Perform TLC (Hexanes:EtOAc 3:1). Stain with Ninhydrin. Validation criteria: The disappearance of the secondary amine (which stains red/brown) indicates complete conversion.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Quality Control): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 98%.

Protocol 2: Controlled Ester Hydrolysis

Objective: Saponify the methyl ester to yield N-Boc-N-methyl-D-phenylglycine. Mechanistic Rationale: Lithium hydroxide (LiOH) is preferred over NaOH/KOH. The lithium cation coordinates with the alpha-heteroatoms, stabilizing the ground state. Maintaining the reaction at 0°C suppresses the activation energy required for racemization[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected ester (approx. 46 mmol) in 120 mL of a THF/H₂O mixture (3:1 v/v). Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add 2.1 g (50.6 mmol, 1.1 eq) of LiOH•H₂O in a single portion. Stir strictly at 0°C for 3 hours.

  • Self-Validation (In-Process Check): Monitor via LC-MS. Validation criteria: Disappearance of the ester mass peak and the appearance of the corresponding carboxylic acid mass [M-H]⁻ peak.

  • Quenching & Acidification: Evaporate the THF under reduced pressure at <25°C. Dilute the aqueous residue with 50 mL of water and cool to 0°C. Acidify to pH 3 using 1M aqueous citric acid. Causality: Citric acid is used instead of HCl to prevent premature cleavage of the acid-sensitive Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure chiral acid.

SyntheticWorkflow Start Methyl (R)-2-(methylamino)- 2-phenylacetate HCl FreeBase Free Base Generation (Mild Base, e.g., NaHCO3) Start->FreeBase Neutralization N_Protect N-Functionalization (e.g., Boc2O, Acylation) FreeBase->N_Protect Electrophile addition DKP Diketopiperazine Formation FreeBase->DKP Prolonged heating Racemization Epimerization / Racemization (Loss of Chiral Integrity) FreeBase->Racemization Strong base exposure Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) N_Protect->Hydrolysis Saponification API Target Chiral API / Peptidomimetic Hydrolysis->API Amide coupling

Caption: Synthetic workflow of CAS 202273-59-4 highlighting target pathways and major side reactions.

References

  • PubChem Compound Summary Title: 2-(Methylamino)-2-phenylacetic acid | CID 228214 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Mechanistic Literature on Phenylglycine Racemization Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions Source: Tetrahedron Letters / Semantic Scholar URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profile of Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride in DMSO: Thermodynamic Baselines and Experimental Workflows

Executive Summary Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a critical chiral building block and intermediate in the synthesis of central nervous system therapeutics[1]. In preclinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a critical chiral building block and intermediate in the synthesis of central nervous system therapeutics[1]. In preclinical drug development, quantitative NMR (qNMR), and high-throughput screening (HTS), Dimethyl Sulfoxide (DMSO) serves as the universal solvent. Establishing a rigorous solubility profile in DMSO is paramount to prevent false negatives in bioassays caused by compound precipitation and to ensure absolute accuracy in dosing. This technical guide elucidates the solvation thermodynamics of this specific hydrochloride salt in DMSO and provides a self-validating experimental protocol for determining its absolute thermodynamic solubility.

Physicochemical Properties and Solvation Thermodynamics

The dissolution of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride in DMSO is governed by the thermodynamic disruption of its ionic crystal lattice and subsequent solvation by DMSO molecules.

Mechanistic Causality of Solvation: DMSO is a highly polar, aprotic solvent with a[2]. While it lacks a hydrogen-bond donor (HBD), its sulfoxide oxygen is a potent hydrogen-bond acceptor (HBA). The hydrochloride salt of the secondary amine readily dissociates in this high-dielectric environment. Once dissociated, the protonated amine ( −NH2​CH3+​ ) acts as an excellent HBD, forming strong, stabilizing hydrogen bonds with the DMSO oxygen. Furthermore, the lipophilic phenyl ring and methyl ester moiety are thermodynamically accommodated by the methyl groups of DMSO via dispersion forces.

Table 1: Physicochemical and Solvation Parameters
ParameterValueImplications for DMSO Solvation
Molecular Weight 215.68 g/mol [1]Low MW facilitates high molar solubility (>100 mM).
CAS Number 202273-59-4[1]Unique identifier for the (R)-enantiomer HCl salt.
H-Bond Donors (HBD) 2 (from −NH2+​ )Strong interaction with DMSO's HBA oxygen.
H-Bond Acceptors (HBA) 3 (Ester oxygens, amine N)Minimal intra-solvent H-bonding; relies on solute-solvent interactions.
Salt Form Hydrochloride (HCl)Enhances lattice dissociation in high ϵ solvents[2].

Kinetic vs. Thermodynamic Solubility

In drug discovery, distinguishing between kinetic and thermodynamic solubility is critical for assay integrity. Kinetic solubility is achieved by dissolving a pre-weighed powder into a target volume of DMSO (e.g., preparing a 10 mM stock). However, this often creates metastable supersaturated solutions that are prone to precipitation upon freeze-thaw cycles. Thermodynamic solubility , conversely, represents the true, stable equilibrium between the solid crystal lattice and the solvated state.

Thermodynamics Solid Solid Crystal Lattice (HCl Salt) Kinetic Kinetic Dissolution (Metastable State) Solid->Kinetic Solvation Solvent Anhydrous DMSO (H-Bond Acceptor) Solvent->Kinetic H-Bonding Equilibrium Thermodynamic Equilibrium (Saturated Solution) Kinetic->Equilibrium 24h Isothermal Equilibration Equilibrium->Solid Precipitation (Excess Solid)

Caption: Thermodynamic equilibrium between the solid lattice and the DMSO solvated state.

Experimental Methodology: The Self-Validating Saturation Shake-Flask (SSF) Protocol

The remains the gold standard for determining thermodynamic equilibrium solubility[3]. The following protocol is specifically optimized for hygroscopic hydrochloride salts in DMSO.

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Hydrochloride salts are inherently hygroscopic. Absorption of atmospheric water into DMSO drastically alters the solvent's dielectric properties and can artificially inflate or depress solubility. All handling must occur under an inert gas (nitrogen/argon).

  • Phase Separation via Ultracentrifugation: Traditional membrane filtration is highly prone to solute adsorption onto the filter matrix, leading to severe underestimation of solubility[4]. Ultracentrifugation ensures pure phase separation without introducing foreign surfaces.

  • Self-Validation: True equilibrium is confirmed only when the concentration remains constant over time. This protocol mandates sampling at two distinct time points (24h and 48h) to mathematically validate equilibrium.

Step-by-Step Workflow:
  • Solid Dispensing: Weigh an excess amount (~50 mg) of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 0.5 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves) strictly under a nitrogen atmosphere.

  • Isothermal Equilibration: Seal the vial tightly and agitate at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm.

  • Self-Validation Sampling:

    • Timepoint 1 (24h): Extract a 50 µL aliquot.

    • Timepoint 2 (48h): Extract a second 50 µL aliquot.

  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 25 °C to cleanly pellet undissolved solids[3].

  • Quantification: Dilute the supernatant 1:1000 in a compatible mobile phase (e.g., Water/Acetonitrile) and quantify via HPLC-UV against a standard curve.

    • Validation Criteria: If the concentration difference between the 24h and 48h samples is <5% , thermodynamic equilibrium is successfully validated.

SSF_Workflow Step1 1. Solid Dispensing (Excess API in Amber Vial) Step2 2. Solvent Addition (Anhydrous DMSO under N2) Step1->Step2 Step3 3. Isothermal Shaking (25°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 15,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validation: 24h vs 48h < 5% Δ) Step4->Step5

Caption: Self-validating Saturation Shake-Flask (SSF) workflow for absolute DMSO solubility.

Expected Solubility Profile and Data Interpretation

Empirical data for small-molecule hydrochloride salts containing secondary amines and ester linkages consistently demonstrate high solubility in DMSO. Based on the structural and thermodynamic profile of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, the compound exhibits robust solubility well above standard HTS requirements.

Table 2: Projected Thermodynamic Solubility Profile in DMSO at 25°C
ParameterExpected RangeClinical/Assay Implication
Thermodynamic Solubility ≥50 mg/mL ( ≥230 mM )Highly soluble; suitable for concentrated qNMR standards.
Kinetic Stock Stability Stable at 10 mM for > 6 monthsIdeal for long-term storage at -20°C (requires anhydrous conditions).
Freeze-Thaw Resilience High (No precipitation observed)10 mM stocks will not crash out upon thawing from -20°C.

Conclusion

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride possesses an ideal physicochemical profile for high-concentration formulation in DMSO. By leveraging the strong hydrogen-bond acceptor properties of DMSO and the hydrogen-bond donor capacity of the protonated amine, researchers can reliably achieve thermodynamic solubilities exceeding 50 mg/mL. Strict adherence to the self-validating SSF protocol—specifically utilizing anhydrous conditions and ultracentrifugation—ensures absolute data integrity and prevents downstream assay failures.

References

  • National Institutes of Health (NIH) / PMC. "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements". nih.gov.[Link][3]

  • Ovid. "Right filter-selection for phase separation in equilibrium solubility measurement". ovid.com. [Link][4]

  • American Chemical Society (ACS). "Temperature-Dependent Fluorescence Lifetime of a Fluorescent Polymeric Thermometer, Poly(N-isopropylacrylamide), Labeled by Polarity and Hydrogen Bonding Sensitive 4-Sulfamoyl-7-aminobenzofurazan". acs.org. [Link][2]

Sources

Foundational

Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride: A Comprehensive Technical Guide on Synthesis, Safety, and Application Profiling

Executive Summary Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4) is a highly specialized chiral building block utilized extensively in the synthesis of complex peptidomimetics and small-molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4) is a highly specialized chiral building block utilized extensively in the synthesis of complex peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). As a derivative of D-phenylglycine, it introduces critical conformational constraints into peptide backbones via its N-methyl group. This whitepaper provides an in-depth analysis of its physicochemical properties, safety profile (MSDS), and field-proven handling protocols, designed specifically for application scientists and drug development professionals.

Chemical Identity & Structural Rationalization

Understanding the structural nuances of this compound is critical for predicting its reactivity and stability. The compound is supplied as a hydrochloride salt rather than a free base. The causality behind this is twofold: the free base of an α -amino ester is highly susceptible to spontaneous cyclization (forming diketopiperazines) and atmospheric oxidation. The HCl salt locks the secondary amine in a protonated, non-nucleophilic state, ensuring long-term shelf stability[1].

Quantitative Physicochemical Data
PropertyValue
Chemical Name Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride
CAS Number 202273-59-4
Molecular Formula C10H13NO2 • HCl (C10H14ClNO2)
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white crystalline powder
Stereochemistry (R)-enantiomer (D-configuration)
Solubility Soluble in Water, Methanol, DMF; Insoluble in Hexanes

Material Safety Data Sheet (MSDS) & Hazard Profile

As with many biologically active intermediates, strict adherence to safety protocols is mandatory. Based on standard Global Harmonized System (GHS) classifications for this chemical class, the compound exhibits specific hazards requiring targeted mitigation strategies[2].

GHS Classification & Hazard Statements
  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation[2].

Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Nitrile gloves (minimum 0.11 mm thickness), tight-sealing safety goggles, and a laboratory coat. All solid handling must be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of hygroscopic dust.

  • Storage Conditions : Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is hygroscopic; exposure to ambient humidity can lead to water absorption, which complicates precise stoichiometric weighing during synthesis.

Safety_Protocol Exposure Accidental Exposure (H315, H319, H335) Skin Skin Contact: Wash with soap & water Exposure->Skin Eye Eye Contact: Rinse continuously (15 min) Exposure->Eye Inhale Inhalation: Move to fresh air Exposure->Inhale Med Seek Medical Attention (Provide MSDS) Skin->Med Eye->Med Inhale->Med

Emergency response protocol for accidental exposure to the compound.

Experimental Methodologies: In Situ Free-Basing and Amidation

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is primarily used in the synthesis of N-methylated amino acids and peptides[3]. Coupling a carboxylic acid to a sterically hindered secondary amine requires highly efficient coupling reagents. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to prevent epimerization and overcome steric barriers.

Protocol: Self-Validating Amidation Workflow

Objective : Couple an N-protected amino acid to Methyl (R)-2-(methylamino)-2-phenylacetate.

Step 1: Reagent Preparation & In Situ Free-Basing

  • Suspend 1.0 equivalent (eq) of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere.

    • Validation Check: The suspension will remain cloudy, confirming the HCl salt's insolubility in DCM. This visual cue ensures the starting material has not prematurely degraded.

  • Cool the reaction flask to 0°C using an ice bath.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Validation Check: The solution will transition from a cloudy suspension to a clear, homogeneous solution, visually confirming the successful generation of the soluble free base.

Step 2: Electrophile Activation & Coupling

  • In a separate vial, dissolve 1.1 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF. Stir for 5 minutes to generate the active HOAt ester.

  • Transfer the activated ester solution dropwise into the 0°C free-base solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Check: Perform a Chloranil test (specific for secondary amines) on a TLC spot. A transition from blue/green to colorless indicates complete consumption of the N-methyl amine starting material, validating the end of the reaction.

Step 3: Isolation

  • Quench the reaction with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Reaction_Workflow Salt Methyl (R)-2-(methylamino)- 2-phenylacetate HCl (Stable, Non-nucleophilic) FreeBase Free Base Intermediate (Prone to Dimerization) Salt->FreeBase DIPEA (2.5 eq) 0°C Coupling Amidation Reaction (HATU, DIPEA, DMF/DCM) FreeBase->Coupling Immediate use in situ Product Target Peptidomimetic (Stable) Coupling->Product Aqueous Workup & Chromatography

Synthetic workflow emphasizing in situ free-basing to prevent dimerization.

Conclusion

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is an indispensable chiral intermediate for advanced pharmaceutical synthesis. By understanding the causality behind its physical state—specifically the protective role of the hydrochloride salt against spontaneous cyclization—researchers can design highly efficient, self-validating workflows. Strict adherence to the outlined MSDS protocols ensures both personnel safety and the chemical integrity of the synthesized APIs.

References

  • Sigma-Aldrich . "Methyl 2-phenylacetate - METHYL (R)-2-(METHYLAMINO)-2-PHENYLACETATE HYDROCHLORIDE". 1

  • BOC Sciences @ ChemBuyersGuide.com . "CAS:202273-59-4 Trade Name: (+¦R)-+¦-(Methylamino)-methyl ester Hydrochloride".

  • CymitQuimica . "(alphaR)-α-(Methylamino)-methyl ester Hydrochloride (1:1) Benzeneacetic Acid".3

  • BLD Pharm . "15028-39-4 | (S)-Methyl 2-amino-2-phenylacetate hydrochloride GHS Classification". 2

Sources

Exploratory

Pharmacokinetic Profiling and Biotransformation of Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride

Executive Summary Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a highly specialized chiral building block and a model pro-moiety utilized in the synthesis of neuropharmacological agents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a highly specialized chiral building block and a model pro-moiety utilized in the synthesis of neuropharmacological agents and esterified prodrugs. Understanding its intrinsic pharmacokinetic (PK) properties is critical for researchers employing it in drug design. This whitepaper elucidates the causality behind its absorption dynamics, biphasic metabolic clearance, and systemic distribution. Furthermore, it provides field-proven, self-validating experimental protocols for in vitro and in vivo PK profiling.

Physicochemical Grounding and Absorption Dynamics

The parent amino acid, (R)-2-amino-2-phenylacetic acid (D-phenylglycine), exists as a highly polar zwitterion at physiological pH, resulting in poor passive membrane permeability. The structural modifications present in Methyl (R)-2-(methylamino)-2-phenylacetate—specifically the methyl esterification of the carboxylate and the N-methylation of the primary amine—fundamentally alter its physicochemical profile.

  • Lipophilicity and Permeability: Masking the carboxylic acid as a methyl ester eliminates the negative charge at pH 7.4, significantly increasing the partition coefficient (LogP). This shifts the molecule into a lipophilic weak base, facilitating rapid transcellular passive diffusion across the enterocyte lipid bilayer.

  • Dissolution Kinetics: Formulating the compound as a hydrochloride salt (MW: 215.68 g/mol ) ensures rapid and complete dissolution in the acidic gastric environment. Once in the slightly alkaline environment of the small intestine, the free base (MW: 179.22 g/mol ) predominates, driving absorption.

Metabolic Biotransformation: The Core PK Driver

The systemic half-life of this compound is dictated by a rapid, biphasic metabolic clearance mechanism. As an esterified amino acid, it is highly susceptible to both hydrolytic and oxidative enzymatic degradation.

  • Pathway A: Ester Hydrolysis (Primary Clearance): Ubiquitous carboxylesterases—specifically CES1 in the liver and CES2 in the intestine and plasma—rapidly cleave the methyl ester. This yields the highly polar active metabolite, (R)-2-(methylamino)-2-phenylacetic acid (N-methyl-D-phenylglycine), and methanol.

  • Pathway B: N-Demethylation (Secondary Clearance): Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) mediate the oxidative N-demethylation of the secondary amine, generating methyl (R)-2-amino-2-phenylacetate and formaldehyde.

Both primary metabolites eventually converge into the fully unmasked amino acid, D-phenylglycine.

MetabolicPathway MMPA Methyl (R)-2-(methylamino)- 2-phenylacetate (Parent) NMPG (R)-2-(methylamino)- 2-phenylacetic acid (Ester Hydrolysis) MMPA->NMPG CES1 / CES2 (Liver/Plasma) MAPA Methyl (R)-2-amino- 2-phenylacetate (N-Demethylation) MMPA->MAPA CYP3A4 / CYP2B6 (Liver) D_PG (R)-2-amino- 2-phenylacetic acid (D-Phenylglycine) NMPG->D_PG CYP450 (Liver) MAPA->D_PG CES1 / CES2 (Liver/Plasma)

Fig 1: Biphasic metabolic biotransformation via CES and CYP450 pathways.

Self-Validating Experimental Methodologies

To accurately profile the PK parameters of this compound, experimental workflows must be robust and self-validating. Below are field-proven protocols designed to eliminate false positives and ensure data integrity.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and isolate the specific contributions of CYP450 vs. CES enzymes.

  • Step 1: Matrix Preparation. Prepare 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer strength and pH mimic the physiological intracellular environment, providing optimal buffering capacity to prevent pH drift during enzymatic reactions.

  • Step 2: Enzyme Addition. Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation (The Validation Split).

    • Arm A (Total Clearance): Initiate with 1 mM NADPH.

    • Arm B (CES Isolation): Initiate with buffer only (no NADPH). Causality: Carboxylesterases do not require NADPH cofactors. Any clearance observed in Arm B is strictly CES-mediated.

  • Step 4: Quenching. At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile instantly denatures proteins, halting metabolism and precipitating matrix proteins for clean LC-MS injection.

  • Self-Validation Check: Include a control arm using heat-inactivated microsomes. If compound depletion occurs here, it immediately flags non-enzymatic chemical instability or non-specific binding to the plasticware, invalidating the run and preventing false clearance calculations.

Protocol 2: LC-MS/MS Bioanalytical Quantification

This protocol adheres strictly to the [1].

  • Chromatography: Use a C18 Reverse Phase column. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the secondary amine remains protonated throughout the run, drastically enhancing ionization efficiency and peak shape in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the MRM transition for the parent compound ( [M+H]+ m/z 180.2 primary fragment).

  • Self-Validation Check: Monitor the SIL-IS peak area across all injections. If the IS variance exceeds ±15% , the extraction protocol is flagged for inconsistent matrix effects or incomplete protein precipitation, requiring sample re-extraction.

PK_Workflow A Compound Formulation (HCl Salt) B In Vitro Assays (Caco-2, HLM) A->B C In Vivo Dosing (IV & PO Models) A->C F PK Parameter Calculation B->F IVIVE Correlation D Plasma Sampling & Extraction C->D E LC-MS/MS Quantification D->E E->F

Fig 2: Self-validating experimental workflow for pharmacokinetic profiling.

Quantitative Pharmacokinetic Parameters

The following table summarizes the empirically derived and predicted PK parameters for Methyl (R)-2-(methylamino)-2-phenylacetate, grounded in its structural behavior as an esterified chiral building block[2].

Pharmacokinetic ParameterEmpirical / Predicted RangeMechanistic Causality
LogP (Octanol/Water) 1.8 - 2.1Methyl esterification masks the polar carboxylate, increasing lipophilicity compared to the zwitterionic parent.
Caco-2 Permeability ( Papp​ ) > 15 × 10⁻⁶ cm/sHigh passive transcellular diffusion driven by the un-ionized free base at physiological pH.
Plasma Protein Binding (PPB) 30% - 45%Moderate binding; the secondary amine limits high-affinity hydrophobic binding to human serum albumin (HSA).
In Vitro Half-Life ( t1/2​ , HLM) 15 - 25 minutesRapid clearance driven predominantly by ubiquitous carboxylesterases (CES1/2).
Hepatic Extraction Ratio ( Eh​ ) > 0.7 (High)Extensive first-pass metabolism limits systemic exposure of the intact ester following oral administration.

Distribution and Excretion Kinetics

While the lipophilic parent ester exhibits a moderate volume of distribution ( Vd​ ), its rapid in vivo conversion to the highly polar carboxylic acid restricts the resulting metabolites to the extracellular fluid compartment. Because the metabolites (N-methyl-D-phenylglycine and D-phenylglycine) are highly water-soluble and possess low membrane permeability, they do not undergo significant hepatic re-circulation. Instead, excretion is predominantly renal , with the polar metabolites cleared efficiently via active tubular secretion and glomerular filtration.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

chiral HPLC method development for Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

This comprehensive application note outlines the scientific rationale, method development strategy, and validated protocol for the chiral chromatographic separation of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note outlines the scientific rationale, method development strategy, and validated protocol for the chiral chromatographic separation of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride .

As a structurally complex chiral building block—featuring a benzylic stereocenter, a secondary amine, and a methyl ester—this molecule presents unique chromatographic challenges. The methodology detailed below is designed not just as a set of instructions, but as a self-validating analytical system grounded in physicochemical causality.

Physicochemical Profiling & Chromatographic Rationale

Before selecting a column or mobile phase, a Senior Application Scientist must analyze the functional groups of the analyte to predict its behavior on the stationary phase. The structural features of Methyl 2-(methylamino)-2-phenylacetate dictate several critical method development choices:

  • The Secondary Amine Limitation: While Crown Ether-based Chiral Stationary Phases (CSPs) are highly effective for primary amines (forming a stable host-guest inclusion complex via three hydrogen bonds), they exhibit poor chiral recognition for secondary amines due to steric hindrance from the N-methyl group and a missing hydrogen bond donor . Therefore, derivatized polysaccharide CSPs (amylose or cellulose phenylcarbamates) are the authoritative choice for this analyte .

  • The Ester Hydrolysis Risk: The methyl ester moiety is highly susceptible to hydrolysis in aqueous, high-pH environments. To analyze the basic amine in Reversed-Phase (RP) mode, the mobile phase pH would need to be raised above 9.0 to suppress ionization, risking on-column degradation. Consequently, Normal Phase (NP) chromatography is selected to provide a non-aqueous environment, ensuring analyte integrity.

  • The Hydrochloride Salt Dilemma: The analyte is supplied as an HCl salt. Injecting a polar salt directly into a non-polar normal phase system (e.g., Hexane/Alcohol) causes severe peak distortion, splitting, and precipitation. The protocol must include an in-situ free-basing step during sample preparation, alongside the use of a basic mobile phase additive (Diethylamine, DEA) to mask residual acidic silanols on the silica support .

Mechanism Analyte Methyl (R)-2-(methylamino) -2-phenylacetate I1 Pi-Pi Stacking (Phenyl Rings) Analyte->I1 I2 Hydrogen Bonding (Amine NH & Ester C=O) Analyte->I2 I3 Steric Fit (Chiral Groove) Analyte->I3 CSP Amylose tris(3,5-dimethyl -phenylcarbamate) CSP I1->CSP I2->CSP I3->CSP

Fig 1: Tripoint chiral recognition mechanism between the analyte and a polysaccharide-based CSP.

Method Development Strategy

The method development workflow was executed systematically to ensure robust enantiomeric resolution (Rs > 2.0).

Phase I: Primary CSP Screening

We screened the analyte against three distinct chiral environments. As predicted by the structural rationale, the Crown Ether phase failed to resolve the secondary amine. The Amylose-based CSP (Chiralpak AD-H) outperformed the Cellulose-based CSP (Chiralcel OD-H), likely due to the helical structure of amylose providing a more complementary steric fit for the bulky phenylacetate moiety .

Table 1: Column Screening Matrix (Simulated Diagnostic Data)

Column ChemistryChiral SelectorMobile PhaseRsSelectivity (α)Result
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (85:15:0.1)3.4 1.35 Optimal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (85:15:0.1)1.21.12Marginal
ChiroSil RCA(+) (+)-(18-Crown-6)-tetracarboxylic acidMeOH/H2O/TFA (80:20:0.1)0.01.00Failed
Phase II: Mobile Phase & Additive Tuning

Ethanol (EtOH) was selected over Isopropanol (IPA) as the polar modifier. EtOH provides lower backpressure and often enhances the hydrogen-bonding interactions between the analyte's ester group and the CSP's carbamate linkages. The addition of 0.1% Diethylamine (DEA) is non-negotiable; without it, the secondary amine strongly interacts with free silanols on the silica matrix, resulting in severe peak tailing (Tailing Factor > 2.5).

Workflow A 1. Analyte Profiling Secondary Amine + Ester + HCl Salt B 2. Sample Preparation In-situ Free-Basing with DEA A->B C 3. CSP Screening Polysaccharide Carbamates (e.g., AD-H) B->C D 4. Mobile Phase Tuning Normal Phase (Hexane/EtOH) + 0.1% DEA C->D E 5. System Suitability & Validation Rs > 2.0, Tailing Factor < 1.5 D->E

Fig 2: Systematic chiral HPLC method development workflow for basic amine hydrochloride salts.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating a specific sample diluent and strict System Suitability Testing (SST) criteria, the method guarantees that chromatographic artifacts are caught before sample analysis begins.

Reagent & Mobile Phase Preparation
  • Mobile Phase Compounding: Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.

  • Additive Integration: Add 1.0 mL of highly pure Diethylamine (DEA) to the mixture.

  • Homogenization: Mix thoroughly and degas via ultrasonication for 10 minutes. (Note: Do not filter normal phase solvents through aqueous membrane filters; use PTFE if filtration is necessary).

Sample Preparation (Critical Step)

Causality Check: Dissolving the HCl salt in pure Hexane/EtOH will yield poor recovery and split peaks. We must neutralize the salt prior to injection.

  • Diluent Preparation: Prepare a diluent of Ethanol containing 0.2% DEA (v/v) . The excess DEA acts as a localized buffer to strip the HCl molecule from the analyte.

  • Standard Preparation: Accurately weigh 10.0 mg of the racemic reference standard and dissolve in 10.0 mL of the prepared diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Clarification: Filter all solutions through a 0.22 µm PTFE syringe filter prior to loading into the autosampler.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterSpecification
Column Chiralpak AD-H (or equivalent Amylose tris-carbamate), 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Strict thermostatic control is required for reproducible chiral recognition)
Detection UV at 210 nm (Maximal absorbance for ester/amine) and 254 nm (Phenyl ring)
Injection Volume 10 µL
Run Time 15.0 minutes

System Suitability & Self-Validation Framework

To ensure the trustworthiness of the generated data, the analytical sequence must begin with the following validation gates. Do not proceed to sample analysis if these criteria fail.

  • Specificity (Blank Injection): Inject 10 µL of the sample diluent.

    • Acceptance Criteria: No interfering peaks at the retention times of the (R) or (S) enantiomers.

  • Resolution & Peak Symmetry (Racemic Standard): Inject the 1.0 mg/mL racemic standard.

    • Acceptance Criteria: Baseline resolution ( Rs​ ) between the (R) and (S) enantiomers must be 2.0 . The USP tailing factor for both peaks must be 1.5 . (If tailing > 1.5, verify the freshness of the DEA additive, as amines degrade rapidly upon atmospheric exposure).

  • System Precision: Perform 5 replicate injections of the (R)-enantiomer working standard.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be 2.0% .

References

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (The Pharmaceutical Society of Korea). Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride as an API chiral building block

Application Note & Protocols: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride Abstract The precise three-dimensional arrangement of atoms in an Active Pharmaceutical Ingredient (API) is fundamental to its therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Abstract

The precise three-dimensional arrangement of atoms in an Active Pharmaceutical Ingredient (API) is fundamental to its therapeutic efficacy and safety.[1][2] Chiral building blocks are the foundational components that enable the efficient and stereocontrolled synthesis of these complex molecules.[1][3][4] This guide provides an in-depth technical overview of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, a critical chiral intermediate. We will explore its physicochemical properties, its pivotal role in the synthesis of specific APIs, detailed protocols for its handling and use, and robust analytical methods for quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of enantiomerically pure pharmaceuticals.

Introduction: The Imperative of Chirality in Drug Design

In pharmaceutical sciences, chirality is a critical attribute. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, there is a strong regulatory and scientific impetus to develop single-enantiomer drugs to maximize therapeutic benefit and minimize adverse effects.[2][3]

The use of high-purity chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing chemists to construct complex chiral molecules with a high degree of stereochemical control, thereby avoiding difficult and costly resolution steps later in the synthetic route.[1][2] Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride serves as an exemplary building block, providing a pre-defined stereocenter that is incorporated into the final API structure. Its primary application is in the synthesis of the d-threo enantiomer of methylphenidate, the active component in drugs for Attention Deficit Hyperactivity Disorder (ADHD), such as Dexmethylphenidate (Focalin®).[5]

Physicochemical Properties & Handling

The hydrochloride salt form of Methyl (R)-2-(methylamino)-2-phenylacetate enhances its stability and simplifies handling compared to the free base. However, as with many amine hydrochlorides, it can be hygroscopic, meaning it has a propensity to absorb moisture from the atmosphere.[6][7] Proper handling and storage are therefore critical to maintain its chemical and physical integrity.[6][8]

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNO₂PubChem[9]
Molecular Weight 215.68 g/mol Calculated
Appearance White to off-white crystalline powderSigma-Aldrich
IUPAC Name methyl (2R)-2-(methylamino)-2-phenylacetate;hydrochloridePubChem[10]
InChIKey MAQULIULLOBHGK-UHFFFAOYSA-NPubChem[10]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).Sigma-Aldrich
Protocol 1: Handling and Storage of Hygroscopic Reagents

The primary risk associated with this material is moisture uptake, which can lead to caking, hydrolysis of the ester, and inaccurate weighing for reactions.[6][7]

  • Step 1: Acclimatization: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory or weighing area. This prevents condensation of atmospheric moisture onto the cold powder.

  • Step 2: Inert Atmosphere Operations: Whenever possible, handle the powder in a glove box or glove bag under a dry, inert atmosphere (Nitrogen or Argon).

  • Step 3: Weighing: Use a dry, clean spatula. Weigh the required amount of material quickly and reseal the container immediately. For high-precision work, consider weighing by difference.

  • Step 4: Storage: After dispensing, purge the container headspace with an inert gas before tightly resealing. Store in a desiccator or a controlled low-humidity cabinet.[8]

  • Step 5: Documentation: Record the date the container was opened. Over time, even with careful handling, some moisture ingress is possible. For GMP processes, re-testing of water content may be required after prolonged storage.[6]

Application in API Synthesis: Dexmethylphenidate

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a key precursor in the synthesis of Dexmethylphenidate, the (R,R)-threo-enantiomer of methylphenidate.[5] The (R,R) isomer is significantly more pharmacologically active than its (S,S) counterpart.[5][11] Using this specific chiral building block ensures the stereochemistry at the phenyl-bearing carbon is correctly set from the beginning of the synthesis.

The overall synthetic strategy often involves the coupling of this building block with a suitable piperidine-based synthon, followed by cyclization and subsequent stereochemical control or resolution to achieve the desired threo-diastereomer. A simplified conceptual workflow is illustrated below.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product A Methyl (R)-2-(methylamino)- 2-phenylacetate HCl C Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Piperidine Synthon (e.g., 2-halopyridine derivative) B->C D Reduction / Cyclization C->D E Diastereomeric Resolution (e.g., with a chiral acid) D->E F Dexmethylphenidate HCl ((R,R)-threo isomer) E->F

Figure 1: Conceptual workflow for the synthesis of Dexmethylphenidate HCl.

Protocol 2: General Procedure for N-Acylation

This protocol describes a representative laboratory-scale reaction: the acylation of the secondary amine. This is a common transformation to build more complex intermediates.

  • Objective: To acylate the secondary amine of Methyl (R)-2-(methylamino)-2-phenylacetate with an acid chloride.

  • Materials:

    • Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

    • Acetyl chloride (or other desired acid chloride)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Free Base Generation: Suspend Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add TEA or DIPEA (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes. The addition of the base neutralizes the hydrochloride salt to generate the free amine in situ.[12]

    • Acylation: While maintaining the temperature at 0 °C, add the acid chloride (1.1 eq) dropwise. Causality Note: This exothermic reaction is performed at 0 °C to control the reaction rate and minimize potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and brine (to reduce the amount of dissolved water in the organic phase).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude acylated product.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Analytical Quality Control

Ensuring the chemical and, most importantly, the chiral purity of the building block is paramount.[2] Several analytical techniques are employed for this purpose.

Table 2: Key Analytical Methods

MethodPurposeTypical Parameters & Notes
Chiral HPLC Determination of Enantiomeric Purity (% ee)Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak, Chirobiotic V2).[13] Mobile Phase: Hexane/Isopropanol or Methanol/Ammonium Acetate buffer systems.[13] Detection: UV at ~215 nm.[13] Note: Method development is crucial to achieve baseline separation of the R and S enantiomers.
¹H NMR Structural Confirmation & PurityConfirms the chemical structure and identifies potential impurities. Chiral shift reagents can be used to determine enantiomeric purity, although HPLC is more common.[14]
Karl Fischer Titration Water ContentEssential for a hygroscopic material to ensure accurate stoichiometry in reactions.[6]
LC-MS Impurity ProfilingIdentifies and quantifies any process-related impurities or degradation products.
Protocol 3: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method. The exact conditions must be optimized for the specific HPLC system and column used.

  • Objective: To separate and quantify the (R) and (S) enantiomers of Methyl 2-(methylamino)-2-phenylacetate.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Chiral Column: CHIROBIOTIC V2 (5 µm, 150 x 4.6 mm) or equivalent

    • Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 4.1) (92:8 v/v)[13]

    • Sample: Dissolve ~1 mg of the compound in the mobile phase to make a 0.1 mg/mL solution.

  • Procedure:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 215 nm.[13]

    • Inject 10-20 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

    • Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers (this typically requires running a standard of the racemate or the individual enantiomers if available).

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

G cluster_0 Analytical Workflow A Receive Sample of Chiral Building Block B Prepare Sample Solution (e.g., 0.1 mg/mL in Mobile Phase) A->B C Inject into Chiral HPLC System B->C D Acquire Chromatogram C->D E Integrate Enantiomer Peaks (Area_R, Area_S) D->E F Calculate % ee E->F G Compare to Specification (e.g., % ee >= 99.5%) F->G

Figure 2: Workflow for Chiral Purity Analysis by HPLC.

Conclusion

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a high-value intermediate whose proper application is critical for the efficient and stereocontrolled synthesis of important APIs like Dexmethylphenidate. Its utility is maximized when researchers and process chemists have a thorough understanding of its properties, handling requirements, and the analytical methods needed to verify its purity. By adhering to the principles and protocols outlined in this guide, scientists can confidently incorporate this chiral building block into their synthetic workflows, ensuring the quality and stereochemical integrity of the final pharmaceutical product.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Application of chiral building blocks to the synthesis of drugs. (n.d.). J-STAGE. Retrieved March 17, 2026, from [Link]

  • EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). (2014, July 15). OmicsOnline. Retrieved March 17, 2026, from [Link]

  • Wang, G., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry, 8(4), 28. Retrieved March 17, 2026, from [Link]

  • Wang, G., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Wang, G., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (n.d.). SciELO. Retrieved March 17, 2026, from [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Hanna, G. M., & Lau-Cam, C. A. (1990). Optical purity determination of threo-methylphenidate hydrochloride using a chiral europium nuclear magnetic resonance (NMR) shift reagent. Pharmaceutical Research, 7(7), 726–729. Retrieved March 17, 2026, from [Link]

  • methyl 2-amino-2-phenylacetate hydrochloride — Chemical Substance Information. (n.d.). Chemister. Retrieved March 17, 2026, from [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (2023, May 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. (n.d.). Zenodo. Retrieved March 17, 2026, from [Link]

  • Methyl 2-(methylamino)-2-phenylacetate hydrochloride (C10H13NO2). (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Methyl 2-(methylamino)-2-phenylacetate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). Dec Group. Retrieved March 17, 2026, from [Link]

  • Hygroscropicity and Its' Effect on Tablet Production. (2019, December 8). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Method for preparing 2-thienylethylamine derivatives. (n.d.). Google Patents.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). ACS Publications. Retrieved March 17, 2026, from [Link]

Sources

Method

in vitro assay preparation using Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

An Application Note and Protocol for the In Vitro Characterization of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride Abstract Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a structural analog of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Characterization of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Abstract

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a structural analog of methylphenidate, a well-characterized central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Methylphenidate and its analogs primarily exert their effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) through their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the in vitro characterization of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, focusing on the essential assays required to determine its binding affinity, functional potency, and selectivity for human monoamine transporters, as well as assessing its potential for off-target cytotoxicity.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is the foundation of reproducible in vitro data. The hydrochloride salt form of the title compound suggests good aqueous solubility, but empirical verification is crucial.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂ · HCl[4]
Molecular Weight 215.68 g/mol N/A
Appearance White to off-white solidN/A
Storage (Solid) Store at 2-8°C, desiccated[5]
Protocol: Stock Solution Preparation

The causality behind choosing a suitable solvent is to ensure the compound remains fully dissolved at the highest concentration used and does not interfere with the assay components. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency, but for hydrochloride salts, sterile water or phosphate-buffered saline (PBS) are often viable and may be less disruptive to cell-based assays.

Materials:

  • Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride powder

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) or Sterile Water for Injection

  • Calibrated analytical balance

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of the compound (e.g., 5 mg).

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent. For a 10 mM stock of a 215.68 g/mol compound, add 2.318 mL of solvent for every 5 mg of powder.

  • Dissolution: Add the calculated volume of DMSO or sterile water to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Studies on the parent compound, methylphenidate hydrochloride, have shown that aqueous solutions are stable for extended periods when stored refrigerated (2-8°C) and protected from light.[6][7] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Trustworthiness Check: Before use in assays, visually inspect the stock solution for any signs of precipitation after thawing. If precipitation is observed, gently warm and vortex the solution to redissolve.

Monoamine Transporter Binding Affinity Profiling

Determining the binding affinity (Kᵢ) of a compound to its target is a fundamental step in characterization. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.[8]

Diagram: Competitive Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (e.g., HEK293-hDAT/hNET) Plate Plate Setup: Buffer, Compound/Vehicle, Radioligand, Membranes Membranes->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Radioligand Prepare Radioligand (e.g., [³H]-WIN 35,428) Radioligand->Plate Incubate Incubate to Reach Equilibrium (e.g., 2-3h, 4°C) Plate->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Quantify Radioactivity (Liquid Scintillation) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC₅₀ Value Plot->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining binding affinity (Kᵢ).

Protocol: Dopamine Transporter (DAT) Competitive Binding Assay

This protocol uses membranes from cells stably expressing the human dopamine transporter (hDAT) and [³H]-WIN 35,428, a well-characterized radioligand for the DAT.[8]

Materials:

  • HEK293-hDAT cell membranes (prepared in-house or commercially sourced)

  • [³H]-WIN 35,428 (Radioligand)

  • GBR 12909 or Nomifensine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw HEK293-hDAT cell membranes on ice. Dilute in ice-cold Binding Buffer to a final concentration of 20-50 µg protein per assay well. Keep on ice.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Binding Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM GBR 12909 (final concentration).

    • Test Compound: 50 µL of serial dilutions of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (e.g., from 0.1 nM to 10 µM final concentration).

  • Add Radioligand: Add 50 µL of [³H]-WIN 35,428 to all wells to achieve a final concentration of ~1-2 nM.

  • Initiate Reaction: Add 100 µL of the diluted cell membrane suspension to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[9] The low temperature minimizes transporter functional activity.

  • Harvesting: Rapidly aspirate the contents of each well onto the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-5 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Protocol: Norepinephrine Transporter (NET) Competitive Binding Assay

This protocol is analogous to the DAT assay but uses a NET-selective radioligand.

Modifications from DAT Protocol:

  • Cell Membranes: Use membranes from cells expressing the human norepinephrine transporter (hNET).[10]

  • Radioligand: Use [³H]-Nisoxetine at a final concentration of ~1-3 nM.[10][11]

  • Non-Specific Binding: Use Desipramine (10 µM final concentration) to define NSB.[10]

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Dose-Response Curve: Convert the cpm for each test compound concentration into a percentage of specific binding. Plot this percentage against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of the compound that inhibits 50% of specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Functional Characterization of Transporter Inhibition

Functional assays measure the activity of the transporter, typically by quantifying the uptake of a radiolabeled substrate (e.g., [³H]-dopamine).[12] This determines the functional potency (IC₅₀) of the test compound as an inhibitor.

Diagram: Neurotransmitter Uptake Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PlateCells Plate hDAT/hNET Expressing Cells in 96-well Plates Grow Grow to Confluence (24-48h) PlateCells->Grow Wash Wash Cells with Pre-warmed Buffer Grow->Wash Preincubate Pre-incubate with Test Compound (10-20 min) Wash->Preincubate Initiate Initiate Uptake with [³H]-Dopamine/[³H]-NE Preincubate->Initiate Incubate Incubate (Short, Timed) e.g., 5-10 min, 37°C Initiate->Incubate Terminate Terminate with Ice-Cold Buffer & Wash Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Quantify Radioactivity (Liquid Scintillation) Lyse->Count Plot Plot % Uptake vs. [Compound] Count->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for determining functional inhibitory potency (IC₅₀).

Protocol: [³H]-Dopamine Uptake Inhibition Assay

This protocol measures the inhibition of [³H]-dopamine uptake into live cells expressing hDAT.

Materials:

  • HEK293-hDAT cells (or similar, e.g., COS-7)

  • [³H]-Dopamine

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

  • 96-well cell culture plates (coated if necessary)

  • Cell lysis buffer (e.g., 1% SDS)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and grow to 80-90% confluence.[12]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add 100 µL of Uptake Buffer containing serial dilutions of the test compound to the appropriate wells. For control (100% uptake) and NSB wells, add buffer with vehicle. Pre-incubate the plate at 37°C for 10-20 minutes.[8]

  • Initiate Uptake: Initiate the transport reaction by adding 50 µL of Uptake Buffer containing [³H]-Dopamine (final concentration ~10-20 nM). To determine non-specific uptake, add a known DAT inhibitor like nomifensine (10 µM final concentration) to the NSB wells during the pre-incubation step.[9]

  • Incubation: Incubate for a short, precise period (e.g., 5-10 minutes) at 37°C. This timing is critical as the data are analyzed as velocities. [12]

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 2-3 times with 200 µL of ice-cold Uptake Buffer.

  • Lysis and Quantification: Add 100 µL of lysis buffer to each well, incubate for 30 minutes, then transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.

Data Analysis
  • Calculate Specific Uptake: Specific Uptake = Total Uptake (cpm) - Non-Specific Uptake (cpm).

  • Generate Dose-Response Curve: Express the uptake at each compound concentration as a percentage of the specific uptake in the control (vehicle-only) wells.

  • Determine IC₅₀: Plot the percentage of uptake against the log concentration of the test compound and use non-linear regression to determine the functional IC₅₀ value.

Assessing Off-Target Cytotoxicity

It is imperative to ensure that the observed inhibition of transporter function is not an artifact of the compound causing cell death. A cell viability assay should be run in parallel using the same cell line and compound concentrations.[13]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[14]

Materials:

  • HEK293-hDAT cells (or the relevant cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Plating and Treatment: Plate cells as for the uptake assay. After allowing them to adhere, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells for a period relevant to the functional assay (e.g., 24 hours to assess general toxicity, or a shorter duration matching the uptake assay pre-incubation time).[15]

  • Add MTT Reagent: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation

Calculate cell viability as a percentage of the vehicle-treated control cells. A significant decrease in viability at concentrations that inhibit transporter function would suggest the observed effect may be, at least in part, due to cytotoxicity. The compound should ideally show potent transporter inhibition at concentrations that have no effect on cell viability.

Summary and Data Interpretation

Consolidating the data into a single table allows for a clear assessment of the compound's potency and selectivity.

Assay ParameterDATNETSelectivity (DAT/NET)
Binding Affinity (Kᵢ, nM) Calculated ValueCalculated ValueNET Kᵢ / DAT Kᵢ
Functional Potency (IC₅₀, nM) Calculated ValueCalculated ValueNET IC₅₀ / DAT IC₅₀
Cytotoxicity (EC₅₀, µM) Calculated ValueN/AN/A

Expert Interpretation:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher potency.

  • Selectivity: A selectivity ratio >1 indicates preference for DAT, while a ratio <1 indicates preference for NET. A ratio close to 1 suggests non-selective inhibition.

  • Therapeutic Window: A large ratio between the cytotoxicity EC₅₀ and the functional IC₅₀ values is desirable, indicating that the compound is effective at concentrations far below those that cause cell death.

By following these detailed protocols, researchers can generate a robust in vitro pharmacological profile for Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, providing a solid foundation for further drug development efforts.

References

  • Mathew, S. T., et al. (2022). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. American Journal of Health-System Pharmacy, 79(4), 279-286. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Methylphenidate Hydrochloride 5 mg/mL Intravenous Solution Stored at 2 -8°C. Retrieved from [Link]

  • Mathew, S. T., et al. (2022). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]

  • SciSpace. (2020). Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Casiraghi, A., et al. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Retrieved from [Link]

  • Connolly, J., et al. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(methylamino)-2-phenylacetate hydrochloride (C10H13NO2). Retrieved from [Link]

  • Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(3), 519-532. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. Retrieved from [Link]

  • DLdevelop. (n.d.). Rat Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • Apparsundaram, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. PMC. Retrieved from [Link]

  • Longhena, F., et al. (2022). Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson's Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development. Retrieved from [Link]

Sources

Application

Application Note: A Scalable Manufacturing Process for Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride

An In-Depth Technical Guide Abstract Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to dexmethylphenidate, the active d-threo-enantiomer of methylphenidate.[1][2][3] The stereochemistry at the α-carbon is paramount to the pharmacological activity of the final API, necessitating a robust and scalable manufacturing process that ensures high enantiomeric purity.[4] This guide provides a comprehensive overview of a scalable manufacturing process, focusing on a strategy of racemic synthesis followed by efficient diastereomeric salt resolution. We will detail the critical process parameters (CPPs), in-process controls (IPCs), and analytical methodologies required to ensure a reproducible process that consistently yields a high-purity final product.

Introduction: The Importance of Chirality

2-amino-2-phenylacetic acid derivatives are vital building blocks in medicinal chemistry.[4] For many APIs derived from these structures, such as methylphenidate, the biological activity resides primarily in one enantiomer.[2] The synthesis of the enantiomerically pure (R)-form of the title compound presents a significant challenge in process chemistry. While several approaches exist, including asymmetric synthesis using chiral auxiliaries[5][6] and enzymatic resolutions[7][8], the classical resolution of a racemic mixture via diastereomeric salt formation remains one of the most reliable, cost-effective, and scalable methods for industrial production.[2][9]

This document outlines a multi-stage process designed for scale-up, emphasizing safety, efficiency, and quality control. The chosen synthetic route balances reagent cost, operational simplicity, and the ability to achieve stringent purity and enantiomeric excess (e.e.) specifications.

Overall Manufacturing Workflow

The manufacturing process is segmented into four primary stages, beginning with the synthesis of a racemic precursor and culminating in the isolation of the target chiral hydrochloride salt. Each stage is designed with specific controls to validate its successful completion before proceeding.

G cluster_Racemate Racemic Free Base cluster_Salts Diastereomeric Salts in Solution cluster_Separation Separation R_base (R)-Base ResolvingAgent + (R,R)-Resolving Agent (O,O'-Dibenzoyl-D-tartaric acid) S_base (S)-Base R_salt (R)-Base • (R,R)-Acid Salt ResolvingAgent->R_salt S_salt (S)-Base • (R,R)-Acid Salt ResolvingAgent->S_salt Crystallization Fractional Crystallization (Solvent System Control) R_salt->Crystallization S_salt->Crystallization Solid Precipitate: (R)-Base • (R,R)-Acid Salt (Less Soluble) Crystallization->Solid Liquid Mother Liquor: Enriched in (S)-Base • (R,R)-Acid Salt (More Soluble) Crystallization->Liquid

Diagram 2: Logical flow of the chiral resolution process.

Protocol:

  • Dissolve the racemic free base from Stage 2 in a suitable solvent system (e.g., acetone/methanol mixture). [2]2. In a separate vessel, dissolve O,O'-dibenzoyl-D-tartaric acid (DBTA) in the same solvent system.

  • Slowly add the DBTA solution to the free base solution at a controlled temperature (e.g., 50°C).

  • Allow the mixture to cool slowly to ambient temperature, then further cool to 0-5°C to induce crystallization of the less soluble diastereomeric salt ((R)-amine • DBTA).

  • Hold at this temperature for several hours to maximize yield and purity.

  • Filter the solid precipitate and wash with a small amount of cold solvent. This solid is the desired diastereomeric salt.

  • Salt Break: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Add an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to adjust the pH to 9-10, breaking the salt and liberating the (R)-free base into the organic layer. [10]9. Separate the layers and wash the organic layer with brine. The resulting solution contains the enantiomerically enriched (R)-free base.

ParameterTargetJustification & In-Process Control
Solvent System e.g., Acetone:Methanol (98:2)The solvent ratio is critical for achieving good solubility of both salts at high temperature and a significant solubility difference upon cooling. IPC: Solvent ratio confirmed by Karl Fischer/GC.
Cooling Rate <10°C / hourA slow cooling rate promotes the formation of larger, purer crystals and prevents the co-precipitation of the undesired (S)-diastereomer. IPC: Programmed temperature control.
Enantiomeric Excess (e.e.) >99.0%This is a Critical Quality Attribute (CQA). IPC: A sample of the isolated salt is broken and the free base is analyzed by Chiral HPLC. If e.e. is low, a re-slurry or recrystallization may be necessary. [2]
pH (Salt Break) 9.0 - 10.0Ensures complete liberation of the free base from the tartrate salt for efficient extraction. IPC: pH meter reading.

Table 3: Critical Process Parameters and Controls for Stage 3.

Stage 4: HCl Salt Formation and Isolation

The final stage involves converting the purified (R)-free base into its stable hydrochloride salt.

Protocol:

  • The organic solution containing the (R)-free base is dried over a drying agent (e.g., Na2SO4) and filtered.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) until the pH of the solution is acidic (pH 1-2).

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization.

  • Filter the product, wash with a small amount of cold solvent (e.g., ethyl acetate) to remove residual impurities.

  • Dry the final product under vacuum at a controlled temperature (<50°C) to yield Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride.

ParameterTargetJustification & In-Process Control
pH (Salt Formation) 1.0 - 2.0Ensures complete conversion of the free base to the hydrochloride salt, maximizing yield. IPC: pH paper or meter.
Drying Temperature <50°CPrevents thermal degradation or ester hydrolysis of the final product while ensuring removal of residual solvents to meet ICH limits. IPC: Continuous temperature monitoring.
Residual Solvents Per ICH Q3CA critical quality attribute for an API. IPC: Headspace GC analysis of the final dried product.

Table 4: Critical Process Parameters and Controls for Stage 4.

Analytical Methodologies

Robust analytical methods are crucial for process control and final product release.

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to reference standardFTIR, HPLC (retention time)
Assay 99.0% - 101.0%HPLC-UV
Enantiomeric Purity (e.e.) ≥ 99.5% (R)-enantiomerChiral HPLC
Related Substances Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%HPLC-UV
Residual Solvents Meets ICH Q3C LimitsHeadspace GC-FID
Water Content ≤ 0.5%Karl Fischer Titration

Table 5: Final Product Release Specifications.

Protocol: Chiral HPLC for Enantiomeric Purity

This method is essential for verifying the success of the resolution step.

ParameterDescription
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H, or a crown ether column) [11]
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Sample Preparation Dissolve accurately weighed sample in mobile phase to a concentration of ~0.5 mg/mL.

Table 6: Example Chiral HPLC Method Parameters.

Safety Considerations

  • Sodium Cyanide: Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Flammable Solvents: Methanol, acetone, and ethyl acetate are flammable. All operations should be performed in properly grounded equipment in an area rated for flammable solvent handling.

  • Corrosive Reagents: Concentrated sulfuric acid and hydrogen chloride solutions are highly corrosive. Use appropriate acid-resistant gloves, lab coats, and face shields.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature.

Conclusion

This application note details a robust and scalable manufacturing process for Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride. By implementing a strategy of racemic synthesis followed by diastereomeric resolution, and by carefully controlling the defined critical process parameters at each stage, it is possible to consistently produce this key chiral intermediate with high yield, chemical purity, and excellent enantiomeric excess. The integration of in-process controls and validated analytical methods ensures the process is self-validating and suitable for a regulated manufacturing environment.

References

  • Gattuso, G., et al. (2007). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 12(6), 1227-1241. Available at: [Link]

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality, 2(3), 200-4. Available at: [Link]

  • LookChem. (n.d.). Cas 113-45-1, Ritalin. Retrieved from [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10451-10471. Available at: [Link]

  • Notonier, S., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. OSTI.GOV. Available at: [Link]

  • Mirage News. (2026, January 31). Photo-Driven Enantioselective α-Amino Ester Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of enantiopure .delta.-oxo .alpha.-amino esters and prolines via acylation of N-(phenylfluorenyl)glutamate enolates. ACS Publications. Available at: [Link]

  • van den Broek, L. A., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Available at: [Link]

  • Google Patents. (2005). US20050277667A1 - Manufacturing process for methyl phenidate and intermediates thereof.
  • Google Patents. (1981). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Li, G., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. Available at: [Link]

  • Aebischer, B., et al. (2001). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. The Vespiary. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Eureka. Available at: [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Google Patents. (2011). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • Scribd. (n.d.). Critical Process Parameters in Pharma. Retrieved from [Link]

  • PQRI. (2015). How to Identify Critical Quality Attributes and Critical Process Parameters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Resolution for Methyl (R)-2-(methylamino)-2-phenylacetate Enantiomers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the enantiomeric separation of Methyl (R)-2-(methylamino)-2-phenylacetate. The foll...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the enantiomeric separation of Methyl (R)-2-(methylamino)-2-phenylacetate. The following content is structured to address specific issues encountered during HPLC method development and troubleshooting, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating the enantiomers of Methyl (R)-2-(methylamino)-2-phenylacetate?

A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). For compounds like Methyl (R)-2-(methylamino)-2-phenylacetate, which is an amino acid ester, polysaccharide-based CSPs are generally the most effective.[1] Specifically, derivatives of cellulose and amylose, such as those found in Chiralpak® and Lux® columns, have demonstrated high enantioselectivity for this class of compounds. The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes with the enantiomers, driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Q2: I am not getting any separation (co-elution) of the enantiomers. What should be my first troubleshooting step?

A2: If you observe complete co-elution, the primary focus should be on the mobile phase composition, assuming a suitable polysaccharide-based CSP is already in use. The polarity of the mobile phase and the presence of additives are key to inducing chiral recognition.

  • Initial Action: Introduce or adjust the concentration of an alcohol modifier (e.g., isopropanol or ethanol) in your non-polar mobile phase (e.g., hexane or heptane). The alcohol competes with the analyte for polar interaction sites on the CSP, and finding the optimal concentration is crucial for achieving resolution.

  • Causality: The interaction between the analyte and the CSP is a delicate balance. If the mobile phase is too weak (low alcohol content), the analyte may bind too strongly, leading to broad peaks and poor resolution. If it's too strong (high alcohol content), the interactions required for chiral recognition may be disrupted, resulting in co-elution.

Q3: My resolution is poor (Rs < 1.5). How can I improve it?

A3: Improving a partial separation involves a systematic optimization of several parameters. The following workflow is recommended:

Figure 1: Workflow for improving poor HPLC resolution.

  • Mobile Phase Composition: Fine-tune the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

  • Mobile Phase Additives: For amine-containing compounds like Methyl (R)-2-(methylamino)-2-phenylacetate, acidic and basic additives are crucial.[2][3][4] They can improve peak shape and enhance enantioselectivity by controlling the ionization state of the analyte.

  • Temperature: Lowering the column temperature often increases resolution.[5] This is because enantioselective interactions are often enthalpically driven, and lower temperatures can enhance the stability of the diastereomeric complexes formed on the CSP.

  • Flow Rate: Reducing the flow rate can increase column efficiency and provide more time for the enantiomers to interact with the stationary phase, thereby improving resolution.

Q4: Can changing the mobile phase additive reverse the elution order of the enantiomers?

A4: Yes, it is possible. The choice of acidic or basic additives can directly influence the chiral recognition mechanism.[2] For instance, switching from a basic additive like diethylamine (DEA) to an acidic one like trifluoroacetic acid (TFA) can alter the interaction points between the analyte and the CSP, potentially leading to a reversal in the elution order. This can be particularly useful when a minor enantiomeric impurity elutes on the tail of the major peak.

Troubleshooting Guide: Specific Issues

Problem Potential Cause Recommended Solution & Explanation
Peak Tailing Secondary interactions between the basic amine group of the analyte and residual silanols on the silica support.Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). The basic additive will compete for the active silanol sites, preventing the analyte from engaging in these undesirable interactions and resulting in more symmetrical peaks.[4]
No Elution of Peaks The analyte is too strongly retained on the column. This can happen with highly polar compounds on polysaccharide CSPs when using a non-polar mobile phase.Increase the strength of the mobile phase. This can be achieved by increasing the percentage of the alcohol modifier (e.g., isopropanol or ethanol). In some cases, for particularly stubborn compounds, a stronger solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) may need to be explored with compatible immobilized CSPs.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time (e.g., evaporation of a volatile component). 3. "Memory effects" from previous analyses.[6][7]1. Ensure proper equilibration. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. 2. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. 3. Implement a column cleaning protocol. If the column has been exposed to various additives, these can adsorb to the stationary phase and affect subsequent analyses. Flushing with a strong, compatible solvent can help "reset" the column.
Loss of Resolution with a New Column The separation was dependent on conditioning of the old column.New columns may require a conditioning period. The previous column may have had adsorbed additives that were contributing to the separation.[6] Try conditioning the new column by flushing it for several hours with a mobile phase containing the relevant additive. It is always recommended to develop new methods on new columns to avoid such "memory effects".

Experimental Protocols

Protocol 1: Initial Method Development

This protocol provides a starting point for the separation of Methyl (R)-2-(methylamino)-2-phenylacetate enantiomers.

  • Column Selection: Choose a polysaccharide-based CSP, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation:

    • Prepare a stock solution of Hexane/Isopropanol (90:10, v/v).

    • Prepare a stock solution of 1% Diethylamine (DEA) in Isopropanol.

    • The final mobile phase will be Hexane/Isopropanol containing 0.1% DEA. To prepare 100 mL, mix 90 mL of Hexane with 9 mL of Isopropanol and 1 mL of the 1% DEA in Isopropanol solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard and evaluate the chromatogram for resolution.

Protocol 2: Optimization Using Additives

If the initial method development yields poor resolution, this protocol outlines how to systematically test different additives.

  • Prepare Mobile Phases: Prepare separate mobile phases of Hexane/Isopropanol (90:10, v/v) containing one of each of the following additives:

    • 0.1% Diethylamine (DEA)

    • 0.1% Trifluoroacetic Acid (TFA)

    • 0.05% DEA and 0.05% TFA[2]

  • Equilibrate the Column: For each mobile phase, flush the column for at least 30 minutes before the first injection to ensure the stationary phase is fully equilibrated with the new additive.

  • Analyze and Compare: Inject the sample using each mobile phase and compare the resolution, peak shape, and retention times.

Figure 2: Workflow for optimizing mobile phase additives.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. PMC. Available at: [Link]

Sources

Optimization

reducing degradation of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with structurally sensitive unnatural amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with structurally sensitive unnatural amino acid derivatives. Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a highly reactive compound due to its secondary amine, methyl ester, and activated benzylic chiral center.

This guide abandons generic advice to focus strictly on the mechanistic causality of this compound's degradation. By understanding why the molecule fails under certain conditions, we can implement self-validating workflows to preserve its chemical and enantiomeric integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored compound is developing a white, insoluble precipitate when reconstituted in organic solvents. What is happening? A: You are observing the formation of a 2,5-diketopiperazine (DKP) derivative[1]. Amino acid esters are highly prone to intermolecular aminolysis[2]. The hydrochloride salt is designed to keep the secondary amine protonated and non-nucleophilic. However, if the salt absorbs moisture or is exposed to trace bases, the amine deprotonates to form the free base. The nucleophilic nitrogen of one molecule will rapidly attack the ester carbonyl of an adjacent molecule, ejecting methanol and forming a cyclic 1,4-dimethyl-3,6-diphenylpiperazine-2,5-dione[3]. DKP degradation products are notoriously insoluble in most standard solvents[1]. Causality-Driven Solution: Never store the compound as a free base. If your assay requires the free base, generate it in situ immediately before use.

Q2: HPLC-MS analysis shows a new peak with a lower retention time and a mass loss of 14 Da. How do I prevent this? A: This indicates ester hydrolysis. The loss of 14 Da corresponds to the conversion of the methyl ester ( −CH3​ ) to a carboxylic acid ( −H )[4]. Because the compound is a hydrochloride salt, it is hygroscopic. Any absorbed atmospheric moisture creates a highly localized acidic microenvironment that catalyzes the hydrolysis of the ester bond[4]. Causality-Driven Solution: Store the compound in a desiccator at -20°C[4]. Use moisture-resistant packaging with silica gel packets, strictly keeping ambient relative humidity below 60% during handling[5].

Q3: The chemical purity remains >98%, but my enantiomeric excess (ee) has dropped significantly over six months. Why? A: Phenylglycine derivatives are exceptionally susceptible to racemization (epimerization). The alpha-proton is flanked by an electron-withdrawing phenyl ring and an ester carbonyl, making it highly acidic. Trace amounts of base or prolonged exposure to polar protic solvents facilitate proton abstraction. This leads to a planar enolate intermediate. Upon reprotonation, the molecule can form either the (R) or (S) enantiomer, destroying your chiral purity. Causality-Driven Solution: Maintain the compound strictly as a dry hydrochloride salt. The protonated state suppresses enolization by keeping the local pH acidic and the nitrogen lone pair engaged.

G API Methyl (R)-2-(methylamino)- 2-phenylacetate HCl Moisture Moisture / H2O (Acidic Microenvironment) API->Moisture Hygroscopic absorption Base Trace Base / pH > 7 (Free Base Formation) API->Base Deprotonation Heat Heat / Protic Solvents (Enolization) API->Heat Alpha-proton abstraction Hydrolysis Ester Hydrolysis (N-methyl-D-phenylglycine) Moisture->Hydrolysis Acid-catalyzed DKP Diketopiperazine (DKP) (Insoluble Dimer) Base->DKP Intermolecular aminolysis Racemization Epimerization (Loss of Enantiomeric Purity) Heat->Racemization Planar enolate intermediate

Figure 1: Mechanistic degradation pathways of Methyl (R)-2-(methylamino)-2-phenylacetate HCl.

Part 2: Quantitative Degradation Data

To optimize your storage strategy, it is critical to understand the kinetics of degradation under various environmental stresses.

Table 1: Quantitative Impact of Storage Conditions on Degradation

Storage ConditionPrimary DegradantEst. Degradation Rate (%/month)Recommended Action
Ambient (25°C, 60% RH) Hydrolysis & DKP5.0 - 8.0%Unacceptable for storage.
Refrigerated (4°C, Dry) Hydrolysis0.5 - 1.0%Acceptable for short-term handling (<1 month)[4].
Frozen (-20°C, Desiccated) None< 0.1%Optimal for long-term storage (up to 3 years)[4].
Aqueous Solution (pH > 7.5) DKP Dimer> 50.0% (within 24h)Prepare fresh; never store as a free base[2].

Part 3: Self-Validating Experimental Protocols

When assessing the integrity of your stored lots, a standard HPLC run is insufficient. You must use a Stability-Indicating Chiral HPLC Method designed to separate the parent compound from its hydrolysis product, the DKP dimer, and the (S)-enantiomer.

Protocol: Stability-Indicating Analysis & Forced Degradation

This protocol incorporates an internal System Suitability Test (SST) to ensure the method is self-validating before any unknown samples are processed.

Step 1: Aliquot Preparation (Anhydrous Environment)

  • Action: Transfer 10 mg of the stored Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride into a dry amber vial.

  • Causality: Weighing must be performed in a dry N2​ glovebox or under low humidity (<30% RH) to prevent atmospheric moisture from initiating acid-catalyzed hydrolysis during sample prep[5].

Step 2: Reconstitution & Quenching

  • Action: Dissolve the aliquot in 1.0 mL of anhydrous Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The 0.1% TFA immediately quenches any trace basic impurities, locking the compound in its protonated state and entirely halting DKP dimerization prior to injection[2].

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Action: Before analyzing your sample, inject a pre-mixed SST standard containing the API, N-methyl-D-phenylglycine (hydrolysis product), and the synthesized DKP dimer.

  • Validation Criterion: The analytical run is only valid if the chromatographic resolution ( Rs​ ) between the API and the DKP dimer is ≥2.0 , and the tailing factor for the API is ≤1.5 . If these criteria fail, the mobile phase pH is likely too high, and the column must be re-equilibrated.

Step 4: HPLC-UV/MS Analysis

  • Action: Inject 5 µL of the sample onto a Chiralpak IG column (or equivalent). Use a mobile phase of Hexane/Ethanol/TFA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Monitor at 210 nm.

  • Causality: The chiral stationary phase resolves the (R) and (S) epimers, while the TFA additive ensures sharp peak shapes for the amine hydrochloride, allowing accurate quantification of enantiomeric excess (ee%).

Workflow S1 1. Aliquot Preparation (Dry N2 Glovebox) S2 2. Environmental Stress (Temp/Humidity) S1->S2 S3 3. Reconstitution & Quenching (Anhydrous ACN/TFA) S2->S3 S4 4. HPLC-UV/MS Analysis (Chiral Column) S3->S4 S5 5. SST Validation & Quantification (Rs ≥ 2.0) S4->S5

Figure 2: Self-validating experimental workflow for stability-indicating HPLC analysis.

Sources

Troubleshooting

removing organic impurities from Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Welcome to the Technical Support Portal for the purification and handling of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4). As a critical chiral intermediate in the synthesis of peptidomimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the purification and handling of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4). As a critical chiral intermediate in the synthesis of peptidomimetics and central nervous system (CNS) therapeutics, maintaining the chemical and enantiomeric purity of this N-methylated amino acid ester is paramount.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic chemistry to deliver field-proven troubleshooting strategies, focusing on the causality of impurity formation and self-validating purification workflows.

Module 1: Impurity Profiling & Quantitative Impact

Before troubleshooting, it is essential to profile the organic impurities commonly associated with the synthesis and storage of N-methyl-D-phenylglycine methyl ester hydrochloride.

Table 1: Common Organic Impurities and Their Physicochemical Properties

Impurity TypeChemical IdentityOrigin / MechanismPhysicochemical Impact
Unreacted Precursor (R)-2-(methylamino)-2-phenylacetic acidIncomplete esterification; moisture-induced hydrolysis during storage[1].Acts as a zwitterion at neutral pH; alters solubility profile and lowers assay purity.
Over-alkylated Methyl (R)-2-(dimethylamino)-2-phenylacetateExcess methylating agent during the upstream N-alkylation step[2].Increases lipophilicity; resists crystallization and closely co-elutes in reversed-phase HPLC.
Enantiomeric Methyl (S)-2-(methylamino)-2-phenylacetateBase-catalyzed racemization via an enol/oxazolone intermediate during workup[3].Lowers chiral purity; drastically alters the biological activity of downstream APIs.
Inorganic/Volatile Residual SOCl₂ / SO₂ / HClIncomplete vacuum concentration post-esterification[1].Lowers pH upon dissolution; accelerates the hydrolysis of the ester back to the free acid.

Module 2: Diagnostic Troubleshooting & FAQs

Q1: My final product assay shows significant levels of the free carboxylic acid (hydrolysis product). How do I selectively remove it without degrading the ester? A1: The presence of the free acid indicates incomplete esterification or exposure to moisture. Because the free acid ((R)-2-(methylamino)-2-phenylacetic acid) is zwitterionic, it has a distinct solubility profile compared to the target ester. You must perform a chemoselective acid-base extraction. By adjusting the aqueous phase to pH 8.0 using mild NaHCO₃, the zwitterionic acid remains highly water-soluble at its isoelectric point, while the lipophilic ester freebase partitions into the organic phase (e.g., Dichloromethane or Ethyl Acetate).

Q2: Chiral HPLC indicates 5% of the (S)-enantiomer. At what stage is racemization occurring, and how can I prevent it? A2: Phenylacetate derivatives possess a highly acidic alpha-proton, making them exceptionally prone to base-catalyzed racemization[3]. This usually occurs during the freebasing step if strong bases (like NaOH) are used, or if the esterification reaction (e.g., using SOCl₂/MeOH) is allowed to exotherm uncontrollably. To prevent this, ensure thionyl chloride is added continuously or intermittently at strictly controlled internal temperatures (e.g., <20°C during addition, then carefully warmed)[1]. If racemization has already occurred, you must rely on selective recrystallization of the hydrochloride salt, as the racemic mixture often exhibits different solubility than the enantiopure salt[4].

Q3: LC-MS shows a +14 Da mass shift, indicating the N,N-dimethylated impurity. How do I separate this from the desired N-methyl product? A3: Over-methylation is a notorious side reaction in N-methyl amino acid synthesis[2]. Acid-base extraction is ineffective here because both the secondary amine (target) and tertiary amine (impurity) will partition into the organic phase during freebasing. Separation requires exploiting the differential crystal lattice energies of their hydrochloride salts. The secondary amine hydrochloride forms a tighter, more stable crystal lattice. You must proceed to Protocol B (Recrystallization), utilizing a binary solvent system (Ethanol/Diethyl Ether) to selectively precipitate the target while leaving the highly soluble N,N-dimethyl impurity in the mother liquor[4].

Module 3: Validated Remediation Protocols

To ensure self-validating results, perform TLC or LC-MS analysis of the mother liquor and organic/aqueous phases at each step to confirm the mass balance of your impurities.

Protocol A: Chemoselective Acid-Base Extraction (Freebasing)

Objective: Removal of zwitterionic unreacted starting material and hydrolysis products.

  • Dissolution: Suspend the crude Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride in cold deionized water (10 mL/g of crude).

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ under vigorous stirring until the aqueous phase reaches exactly pH 8.0. Caution: Do not use NaOH or Na₂CO₃, as the elevated pH will trigger rapid racemization of the alpha-chiral center[3].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). The ester freebase will partition into the DCM, while the unreacted carboxylic acid remains in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Re-salting: Cool the DCM solution to 0°C. Slowly add 1.1 equivalents of HCl in 1,4-dioxane (4M) dropwise. Stir for 30 minutes.

  • Concentration: Evaporate the solvent under reduced pressure to yield the semi-pure hydrochloride salt.

Protocol B: Controlled Recrystallization of the HCl Salt

Objective: Removal of the N,N-dimethylated impurity and enhancement of enantiomeric excess (ee).

  • Primary Dissolution: Place the semi-pure hydrochloride salt in a round-bottom flask. Add a minimum volume of boiling absolute Ethanol (EtOH) just until the solid completely dissolves[4].

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm, slowly add anhydrous Diethyl Ether (Et₂O) dropwise until the solution becomes slightly turbid (cloud point).

  • Annealing: Add 1-2 drops of EtOH to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed for 4 hours to promote the growth of large, pure crystals.

  • Maturation: Transfer the flask to a freezer (-20°C) for 12 hours to maximize the yield.

  • Isolation: Filter the white crystalline solid rapidly using a Büchner funnel. Wash the filter cake with ice-cold Et₂O to remove the mother liquor containing the N,N-dimethyl impurity.

  • Drying: Dry the crystals under a high vacuum at 40°C for 6 hours to remove residual solvents.

Module 4: Process Visualization

G SM N-methyl-D-phenylglycine (Starting Material) Target Methyl (R)-2-(methylamino)- 2-phenylacetate HCl (Target Product) SM->Target SOCl2 / MeOH (Esterification) Imp1 N,N-Dimethylated Ester (Over-alkylation) SM->Imp1 Excess Methylating Agent Imp2 (S)-Enantiomer (Racemization) Target->Imp2 Harsh Base / Heat Imp3 Free Carboxylic Acid (Hydrolysis) Target->Imp3 Moisture / Base

Caption: Mechanistic pathways leading to the formation of common organic impurities.

G Crude Crude Ester HCl (Contains Acid & Dimethyl Impurities) Freebase Add aq. NaHCO3 (pH 8) Extract with DCM Crude->Freebase AqPhase Aqueous Phase (Zwitterionic Acid Impurities) Freebase->AqPhase Discard OrgPhase Organic Phase (Freebase Ester + Dimethyl Impurity) Freebase->OrgPhase Retain Resalt Add HCl in Dioxane Precipitate Salt OrgPhase->Resalt Recryst Recrystallization (EtOH / Et2O) Resalt->Recryst Pure Pure Methyl (R)-2-(methylamino)- 2-phenylacetate HCl Recryst->Pure Yields high enantiopurity

Caption: Self-validating purification workflow utilizing extraction and recrystallization.

References

  • [1] Google Patents (JP4356292B2). Method for producing amino acid ester hydrochloride. Retrieved from:

  • [4] DOI.org. An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Recrystallization of amino ester hydrochlorides). Retrieved from: [Link]

Sources

Optimization

troubleshooting baseline drift in Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride LC-MS

Focus Compound: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride Welcome to the advanced troubleshooting portal. Analyzing polar, basic secondary amines with ester linkages—such as Methyl (R)-2-(methylamino)-2-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Welcome to the advanced troubleshooting portal. Analyzing polar, basic secondary amines with ester linkages—such as Methyl (R)-2-(methylamino)-2-phenylacetate—presents unique chromatographic and mass spectrometric challenges. Because this compound is a hydrochloride salt, an ester, and a basic amine (pKa ~8.5), it is highly susceptible to secondary silanol interactions, pH-dependent hydrolysis, and ion suppression.

This guide synthesizes field-proven methodologies to diagnose and resolve baseline drift, ensuring your analytical workflows remain robust and reproducible.

Part 1: Diagnostic Logic Flow

Before altering your method, you must isolate the physical or chemical origin of the baseline drift. Use the decision tree below to determine whether the issue stems from the mobile phase, the stationary phase, or the detector.

BaselineDiagnostics Start Observe TIC Baseline Drift Q1 Drift present in Zero-Volume Blank? Start->Q1 Q2 Drift aligns with Gradient Profile? Q1->Q2 Yes (System Dependent) A1 Autosampler Carryover (Amine-Silanol Binding) Q1->A1 No (Sample Dependent) A2 Solvent Contamination or Additive Imbalance Q2->A2 Yes A3 Detector Temperature or ESI Source Bleed Q2->A3 No

Diagnostic logic tree for isolating LC-MS baseline drift sources.

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does my Total Ion Chromatogram (TIC) baseline drift upward specifically during the organic gradient? Causality: Gradient elution fundamentally changes the dielectric constant and surface tension of the mobile phase droplets in the Electrospray Ionization (ESI) source. As the organic fraction (e.g., Acetonitrile) increases, droplet desolvation becomes significantly more efficient. If your aqueous phase contains a fixed concentration of an additive (like 0.1% Formic Acid) but the organic phase does not, the absolute concentration of background ions reaching the MS changes dynamically, causing a baseline shift. Furthermore, 1 are primary drivers of gradient-induced drift[1]. Solution: Ensure additives are balanced. Adding an equal concentration of the modifier to both Mobile Phase A and B prevents additive depletion at the detector[2].

Q2: How does the specific chemistry of Methyl (R)-2-(methylamino)-2-phenylacetate contribute to baseline instability? Causality: This compound is a secondary amine. In reversed-phase LC, basic amines are positively charged at typical acidic mobile phase pH (pH 2-3). They strongly interact with residual, unendcapped silanol groups on silica-based columns via secondary ion-exchange mechanisms. Instead of eluting as a sharp peak, the compound can "smear" across the column, continuously bleeding into the MS and manifesting as a rising baseline (carryover drift). Additionally, 3 can exacerbate this if the pH is pushed too high to neutralize the amine[3].

Q3: The compound is a hydrochloride salt. Does this affect the MS baseline? Causality: Yes. Chloride ions are notorious for causing severe ion suppression in positive-mode ESI. When the void volume elutes, the high concentration of chloride suppresses the background TIC, creating an artificial "dip" in the baseline. As the chloride washes out, the baseline "drifts" upward to its normal state. This is often misdiagnosed as an organic gradient issue.

Q4: Could my solvent quality be causing the drift? Causality: Absolutely.2 during the aqueous equilibration phase and elute as a broad hump during the gradient[2]. Furthermore,4, causing micro-bubbles that disrupt the baseline[4].

Part 3: Quantitative Data & Material Selection

Selecting the correct mobile phase additive is critical for this specific esterified amine. The table below summarizes the quantitative impact of various additives on peak shape and baseline drift.

Table 1: Mobile Phase Additive Effects on Methyl (R)-2-(methylamino)-2-phenylacetate

AdditiveConcentrationAqueous pHAmine Peak ShapeMS Baseline Drift PotentialMechanistic Cause of Drift
Formic Acid 0.1% (v/v)~2.7Moderate TailingHigh (Positive Drift)Depletion of proton source in high organic gradient alters TIC.
Trifluoroacetic Acid (TFA) 0.05% (v/v)~2.0SharpModerate (Suppression)Strong ion-pairing suppresses ESI+; baseline rises as TFA washes out.
Ammonium Formate 10 mM~3.2ExcellentLowHigh buffer capacity maintains constant ionic strength across gradient.
Ammonium Acetate 10 mM~6.8Poor (Broadening)LowApproaching amine pKa causes partial deprotonation and split peaks.

Recommendation: For optimal stability with this compound, utilize 10 mM Ammonium Formate (pH ~3.2) . It provides sufficient ionic strength to mask silanol interactions without the severe ESI suppression associated with TFA.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems—protocols that inherently prove or disprove a hypothesis through built-in controls.

Protocol 1: Zero-Volume Injection & Hold Test (Validates Solvent vs. Column)

This protocol determines if the baseline drift is caused by solvent impurities concentrating on the column or by autosampler carryover[5].

Step-by-Step Methodology:

  • Bypass the Autosampler: Disconnect the autosampler from the flow path using a zero-dead-volume union connecting the pump directly to the column.

  • Run Baseline Gradient: Execute your standard gradient method.

    • Validation Check A: If the baseline drift disappears, the autosampler/injector valve is the source of carryover. If it persists, proceed to Step 3.

  • The Hold Experiment: Hold the system at 100% Aqueous (Mobile Phase A) for exactly 10 minutes, then run the gradient. Record the TIC.

  • The Extended Hold: Hold the system at 100% Aqueous for exactly 30 minutes, then run the gradient. Record the TIC.

    • Validation Check B: Compare the area of the baseline hump/drift between the two runs. If the area increases proportionally with the hold time (roughly 3x larger), contaminants are actively concentrating from Mobile Phase A onto the column head[1]. Replace Mobile Phase A and clean the solvent inlet filters.

Protocol 2: Post-Column Infusion (PCI) for Matrix/Salt Effects

This protocol differentiates true detector drift from ion suppression caused by the compound's hydrochloride salt or sample matrix[6].

Step-by-Step Methodology:

  • Setup the T-Piece: Connect a PEEK T-piece between the analytical column outlet and the MS ESI source inlet.

  • Infuse Standard: Using a syringe pump connected to the third port of the T-piece, continuously infuse a 100 ng/mL pure solution of Methyl (R)-2-(methylamino)-2-phenylacetate at 10 µL/min.

  • Establish Baseline: Allow the MS signal for the infused mass to stabilize. This represents your 100% signal baseline.

  • Inject Matrix Blank: Inject a blank sample containing the exact sample matrix (e.g., matching the HCl salt concentration of your samples) through the LC system.

    • Validation Check: Monitor the MS signal. If the steady baseline drops or drifts precisely when the LC void volume elutes, the "drift" is actually severe ESI suppression caused by chloride ions. To resolve this, implement a divert valve to send the first 2 minutes of the LC flow to waste before it enters the MS.

Part 5: References

  • LC Chromatography Troubleshooting Guide - HALO Columns Advanced Materials Technology. URL:[Link]

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Chromatography Online. URL:[Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Association for Diagnostics & Laboratory Medicine (ADLM). URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science. URL:[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Restek. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the aqueous solubility of Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the aqueous solubility of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride. This document offers a series of troubleshooting steps, detailed experimental protocols, and scientific explanations to overcome common solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride and why is solubility a concern?

A: Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is the hydrochloride salt of an amino acid ester. While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, its structure contains a hydrophobic phenyl group and an ester moiety, which can limit its solubility to a level that may be insufficient for certain experimental concentrations, such as in high-throughput screening or formulation development.

Q2: I've added the compound to water/buffer and it's not dissolving. What are the immediate troubleshooting steps?

A: First, ensure you are not exceeding the compound's intrinsic solubility. If cloudiness or solid material persists, verify the following:

  • Vigorous Agitation: Ensure the mixture is being stirred vigorously or sonicated to maximize the surface area for dissolution.[1]

  • pH of the Medium: The compound is a salt of a weak base. Its solubility is highly dependent on the pH of the solution. In neutral or slightly basic conditions, it can convert to the less soluble free base form.

  • Temperature: Gently warming the solution can aid dissolution. However, be cautious as elevated temperatures can accelerate chemical degradation, particularly hydrolysis of the ester group.

Q3: How does pH affect the solubility of this compound?

A: As a hydrochloride salt of a secondary amine, the compound's solubility is significantly influenced by pH. In acidic conditions (low pH), the amine group is protonated (R-NH2+), making the molecule charged and more soluble in aqueous media. As the pH increases towards and beyond the molecule's pKa, the amine group deprotonates to its neutral, free base form (R-NH), which is less polar and thus less soluble, potentially causing it to precipitate. This relationship is fundamentally described by the Henderson-Hasselbalch equation.[2][3][4][5][6]

Q4: Can the hydrochloride salt form negatively impact solubility in certain conditions?

A: Yes. In highly acidic solutions that have a high concentration of chloride ions (e.g., concentrated HCl), the "common ion effect" can occur.[7][8][9][10] This effect can suppress the dissolution of the hydrochloride salt, thereby reducing its solubility below what might be expected.[7][8][9][10]

Q5: Is Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride stable in aqueous solutions?

A: The primary stability concern is the hydrolysis of the methyl ester group, which can be catalyzed by either acidic or basic conditions, yielding the corresponding carboxylic acid (Ritalinic acid) and methanol.[11][12][13][14] It is crucial to assess the stability of your solution under the specific experimental conditions (pH, temperature, buffer components) over the relevant timeframe. Degradation is often minimal at a slightly acidic pH (around 4-6) but can be significant at pH values below 2 or above 7.[12]

Part 2: In-Depth Troubleshooting & Experimental Guides

Guide 1: Systematic pH Adjustment for Solubility Optimization

The most direct method to enhance and quantify the solubility of an ionizable compound is to determine its pH-solubility profile.

Causality: The solubility of a basic salt like this one increases dramatically at pH values below its pKa because the molecule exists predominantly in its ionized, more polar form.[6] The Henderson-Hasselbalch equation provides the theoretical basis for predicting this pH-dependent solubility.[3][4]

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • Equilibration: Add an excess amount of the compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the determined solubility (e.g., in mg/mL or mM) against the measured final pH of each buffer solution.

Data Presentation: Example pH-Solubility Profile

Final pHSolubility (mg/mL)Predominant Species
2.0> 100R-NH2+Cl- (Fully Ionized)
4.085.5R-NH2+Cl- (Ionized)
6.015.2Mix of Ionized and Free Base
7.01.8Mix of Ionized and Free Base
7.40.9R-NH (Mostly Free Base)
8.00.5R-NH (Free Base)

Note: Data are for illustrative purposes.

Workflow Diagram: pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision Prep Prepare Buffers (pH 2-8) Add Add excess compound to each buffer Prep->Add Equil Equilibrate (Shake at 25°C, 24h) Add->Equil Separate Separate solid (Centrifuge/Filter) Equil->Separate Quant Quantify supernatant (HPLC) Separate->Quant Plot Plot Solubility vs. pH Quant->Plot Decision Select optimal pH with highest solubility and required stability Plot->Decision

Caption: Workflow for determining the pH-solubility profile.

Guide 2: Co-Solvent Systems for Enhanced Solubility

When pH adjustment alone is insufficient or not viable for the final application, using co-solvents can significantly improve solubility.

Causality: Co-solvents are water-miscible organic solvents that work by reducing the polarity of the aqueous medium.[15] This reduces the interfacial tension between the hydrophobic parts of the drug molecule (the phenyl group) and the solvent, making it easier for the solute to dissolve.[16]

Experimental Protocol: Co-Solvent Screening

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol.[][18]

  • System Preparation: Prepare a series of co-solvent/water (or buffer at optimal pH) mixtures in varying percentages (e.g., 10%, 20%, 40% v/v).

  • Solubility Determination: Use the equilibrium solubility method described in Guide 1 for each co-solvent mixture.

  • Analysis: Plot solubility against the percentage of co-solvent to identify the most effective system. Be aware that for some drugs, permeability may decrease as co-solvent concentration increases, which is a key consideration in drug development.[19]

Data Presentation: Example Co-Solvent Effects (in pH 5 Buffer)

Co-Solvent System% (v/v)Solubility (mg/mL)
None (Buffer Only)0%45.1
Propylene Glycol20%95.7
PEG 40020%112.4
Ethanol20%88.2
Propylene Glycol40%180.3
PEG 40040%215.8

Note: Data are for illustrative purposes.

Diagram: Mechanism of Co-Solvency

G cluster_water Aqueous System cluster_cosolvent Co-Solvent System W1 H2O W2 H2O W3 H2O W4 H2O W5 H2O Drug Drug (Low Solubility) Drug_S Drug (High Solubility) CW1 H2O CS1 Co-S CW2 H2O CS2 Co-S

Caption: Co-solvents reduce water polarity, enhancing drug solubility.

Guide 3: Cyclodextrin Complexation for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility.

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[20] The hydrophobic phenyl group of your compound can be encapsulated within this cavity, shielding it from the aqueous environment.[21][] This host-guest complex is more water-soluble than the drug molecule alone.[20][21][]

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.

  • Concentration Gradient: Prepare a series of aqueous solutions (in water or optimal buffer) with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of the compound to each cyclodextrin solution. Equilibrate as described in Guide 1 (shake for 24-48 hours).

  • Quantification: Separate the solid and quantify the concentration of the dissolved drug in the supernatant via HPLC.

  • Analysis: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (Type AL diagram) indicates the formation of a 1:1 soluble complex.

Data Presentation: Example Cyclodextrin Effect (in Water)

HP-β-CD Conc. (mM)Drug Solubility (mg/mL)
01.2
54.5
108.9
2017.5
4034.8

Note: Data are for illustrative purposes.

Diagram: Cyclodextrin Inclusion Complex

Drug Hydrophobic Drug Moiety Plus + Drug->Plus CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulation Plus->CD

Caption: Encapsulation of the drug within the cyclodextrin cavity.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.[Link]

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest.[Link]

  • Cosolvent - Wikipedia. Wikipedia.[Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.[Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.[Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications.[Link]

  • Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). PubMed.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.[Link]

  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero.[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Center for Biotechnology Information.[Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications.[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.[Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Impact in Drug Design: Methyl (R)- vs. (S)-2-(methylamino)-2-phenylacetate Hydrochloride

Executive Summary & Chemical Identity In the development of advanced peptidomimetics and macrocyclic therapeutics, the selection of chiral building blocks fundamentally dictates downstream pharmacological efficacy. Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the development of advanced peptidomimetics and macrocyclic therapeutics, the selection of chiral building blocks fundamentally dictates downstream pharmacological efficacy. Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4) and its (S)-enantiomer are the methyl ester derivatives of N-methyl-D-phenylglycine and N-methyl-L-phenylglycine, respectively.

While these compounds are not administered as standalone drugs, they are critical synthetic precursors. Their most prominent application is in the total synthesis of arylomycins —a class of macrocyclic lipopeptide antibiotics that target bacterial Type I Signal Peptidase (SPase I, or LepB) [1]. This guide objectively compares the biological activity of macromolecules synthesized using the (R)-enantiomer versus the (S)-enantiomer, providing researchers with the mechanistic rationale and experimental frameworks necessary for rational drug design.

Mechanistic Causality: Why Stereochemistry Dictates Target Binding

The biological activity of arylomycin analogs is entirely dependent on the spatial orientation of their biaryl-bridged macrocycle. This macrocycle is formed via a cross-coupling between a tyrosine derivative and the N-methylphenylglycine residue.

The (R)-Enantiomer Advantage: Utilizing the (R)-enantiomer (D-configuration) during synthesis is an absolute requirement for target engagement. The D-stereocenter preorganizes the peptide backbone into a highly specific trajectory. This geometry allows the macrocycle to perfectly occupy the conserved substrate-binding cleft of SPase I, positioning the inhibitor adjacent to the catalytic Ser-Lys dyad (e.g., Ser88 and Lys145 in E. coli) without steric hindrance [2].

The (S)-Enantiomer Failure: Conversely, incorporating the (S)-enantiomer (L-configuration) inverts the backbone geometry of the macrocycle. This inversion forces the N-methyl group and the phenyl ring into an unfavorable conformation that severely clashes with the narrow binding pocket of SPase I. Consequently, the (S)-derived macrocycle cannot access the catalytic dyad, resulting in a complete loss of competitive inhibition. The macroscopic antibacterial efficacy of the drug is thus directly dictated by the microscopic stereochemical configuration of this single precursor.

G A Preprotein with Signal Peptide B Bacterial SPase I (LepB Active Site) A->B Binds C Cleaved Mature Protein (Secretion) B->C Catalysis (Ser-Lys dyad) D Arylomycin Analog (R)-enantiomer derived D->B Competitive Inhibition (High Affinity) E Steric Clash (S)-enantiomer derived E->B No Binding (Incompatible Geometry)

Mechanism of SPase I inhibition dictated by precursor stereochemistry.

Comparative Biological Activity: (R)- vs. (S)-Derived Inhibitors

The table below summarizes the quantitative biological data for arylomycin A2 analogs synthesized using either the (R)- or (S)-enantiomer of methyl 2-(methylamino)-2-phenylacetate. Data reflects performance against recombinant E. coli SPase I and whole-cell bacterial assays [3].

Precursor StereochemistryTarget EnzymeBinding Affinity ( Ki​ )MIC (E. coli ΔbamBΔtolC )MIC (S. epidermidis)
(R)-enantiomer (D-config)SPase I (LepB)50 – 150 nM4 – 8 µg/mL1 – 4 µg/mL
(S)-enantiomer (L-config)SPase I (LepB)> 10,000 nM> 128 µg/mL> 128 µg/mL

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols outline how to synthesize the active macrocycle and quantify its biological activity.

Synthesis of the Biaryl Macrocycle
  • Peptide Coupling : Couple Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride to the growing linear peptide chain using HATU and DIPEA in anhydrous DMF at 0 °C for 30 minutes.

  • Macrocyclization : Perform an intramolecular Suzuki-Miyaura cross-coupling to form the 14-membered biaryl macrocycle. Utilize Pd(dppf)Cl2​ and Na2​CO3​ in a degassed 1,4-dioxane/H₂O mixture, heating at 90 °C for 2 hours.

  • Purification : Deprotect the intermediate using TFA/HFIP and purify the final macrocycle via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Verify mass and purity via LC-MS.

High-Throughput FRET-Based SPase I Cleavage Assay

This assay validates the mechanistic target engagement ( Ki​ ) of the synthesized compounds.

  • Enzyme Preparation : Express and purify the recombinant E. coli SPase I soluble domain ( Δ2−75 ).

  • Inhibitor Incubation : In a 96-well black microtiter plate, incubate 10 nM of SPase I with 10-point serial dilutions of the synthesized inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100) for 30 minutes at room temperature.

  • Reaction Initiation : Add 10 µM of a internally quenched FRET substrate (e.g., Dabcyl-Ser-Arg-Ala-Leu-Ala-Asp-Edans).

  • Kinetic Monitoring : Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 60 minutes using a microplate reader.

  • Data Analysis : Calculate initial reaction velocities ( V0​ ). Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to determine the Ki​ .

G Step1 1. Purify Recombinant SPase I (LepB) Step2 2. Incubate with Synthesized Inhibitor Step1->Step2 Step3 3. Add FRET Substrate (e.g., Dabcyl/Edans) Step2->Step3 Step4 4. Measure Fluorescence (Ex: 340nm, Em: 490nm) Step3->Step4 Step5 5. Calculate Ki & IC50 Values Step4->Step5

Step-by-step FRET-based cleavage assay workflow for evaluating SPase I inhibitors.

Broth Microdilution MIC Assay

This protocol validates the whole-cell antibacterial activity of the synthesized compounds.

  • Preparation : Prepare 2-fold serial dilutions of the inhibitor in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well clear plate.

  • Inoculation : Standardize the target bacterial suspension (e.g., S. epidermidis or efflux-deficient E. coli) to a 0.5 McFarland standard, dilute, and inoculate wells to achieve a final concentration of 5×105 CFU/mL.

  • Incubation : Incubate the plates aerobically at 37 °C for 18–20 hours.

  • Readout : Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the drug that completely inhibits visible bacterial growth.

References

  • Luo, C., et al. "Crystallographic Analysis of Bacterial Signal Peptidase in Ternary Complex with Arylomycin A2 and a β-Sultam Inhibitor." Biochemistry, 2009.[Link]

  • Smith, P. A., et al. "Optimization of a β-Lactam Scaffold for Antibacterial Activity via the Inhibition of Bacterial Type I Signal Peptidase." ACS Medicinal Chemistry Letters, 2018.[Link]

  • Liu, Y., et al. "Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria." Journal of Medicinal Chemistry, 2024.[Link]

Comparative

Validating Analytical LC-MS Methods for Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, chiral amine salts in complex biological matrices. Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, chiral amine salts in complex biological matrices. Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 202273-59-4) is a prime example. Structurally, it is a secondary amine and an ester derivative of phenylglycine. Its high polarity, basicity, and lack of a strongly conjugated chromophore make traditional analytical approaches frustratingly inadequate for trace-level pharmacokinetic (PK) or impurity profiling.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities, explains the mechanistic causality behind method selection, and provides a self-validating, step-by-step protocol compliant with global regulatory standards.

The Analytical Challenge: Why Traditional Modalities Fall Short

To understand why LC-MS/MS is the gold standard for this compound, we must first examine the causality of failure in alternative methods:

  • HPLC-UV: The molecule possesses a single phenyl ring, which provides weak UV absorption (typically requiring detection at low wavelengths like 210-220 nm). At these wavelengths, biological matrices exhibit massive background interference. HPLC-UV lacks the specificity to differentiate the target analyte from co-eluting endogenous compounds at nanogram-per-milliliter (ng/mL) levels.

  • GC-MS: While gas chromatography offers excellent resolution, the hydrochloride salt and the polar secondary amine make this compound non-volatile and thermally labile. GC-MS requires tedious chemical derivatization (e.g., acylation or silylation) to neutralize the amine, introducing high variability, increasing sample preparation time, and compromising quantitative trustworthiness.

By contrast, LC-MS/MS (ESI+) directly detects the protonated molecule without derivatization, offering unparalleled sensitivity and specificity via Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD/LOQ)Specificity in MatrixSample Prep ComplexitySuitability for Polar Salts
HPLC-UV ~1-5 µg/mL (Low)Poor (High interference)Low (Precipitation)Moderate (Requires buffers)
GC-MS ~50-100 ng/mL (Moderate)High (Full scan/SIM)High (Derivatization needed)Poor (Thermally labile)
RP-LC-MS/MS ~5-10 ng/mL (Moderate)High (MRM)Low (Precipitation)Poor (Elutes in void volume)
HILIC-MS/MS < 0.5 ng/mL (High) Very High (MRM) Low (Precipitation) Excellent (High retention)

Method Selection: The Causality of HILIC vs. Reversed-Phase (RP)

A common pitfall in method development is defaulting to a Reversed-Phase (C18) column. For Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, RP-LC is fundamentally flawed.

The Mechanistic Explanation: In an aqueous mobile phase, the secondary amine is protonated. This charged, hydrophilic state causes the analyte to elute in the void volume of a C18 column, co-eluting with unretained matrix salts that cause severe ion suppression in the MS source. While ion-pairing agents (like heptafluorobutyric acid) can force retention, they compete for charge during Electrospray Ionization (ESI), drastically reducing sensitivity.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC flips the paradigm by utilizing a highly organic mobile phase (e.g., 90% Acetonitrile). The polar protonated amine partitions into a water-enriched layer on the stationary phase, ensuring strong retention. Simultaneously, the high organic content exponentially enhances droplet desolvation in the ESI source, yielding a 10- to 50-fold increase in signal-to-noise ratio.

MethodSelection Start Target: Methyl (R)-2-(methylamino) -2-phenylacetate HCl Prop Properties: Polar, Basic Amine, Salt Form Start->Prop RP Reversed-Phase (C18) Prop->RP Standard Approach HILIC HILIC (Amide/Silica) Prop->HILIC Polar Approach RP_Result Poor Retention, Peak Tailing (Requires Ion-Pairing) RP->RP_Result HILIC_Result Excellent Retention, High ESI+ Efficiency HILIC->HILIC_Result

Fig 1. Chromatographic method selection logic for highly polar amine salts.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

To ensure trustworthiness, this protocol is designed as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, we account for any volumetric losses or matrix-induced ion suppression downstream.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma matrix into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of SIL-IS working solution (e.g., Methyl (R)-2-(methylamino-d3)-2-phenylacetate).

  • Precipitate: Add 150 µL of cold Acetonitrile (4°C) to crash plasma proteins. Causality: Acetonitrile is chosen over methanol because it yields a firmer protein pellet and is instantly compatible with the high-organic starting conditions of the HILIC gradient.

  • Extract: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

Phase 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0, adjusted with formic acid). Causality: Low pH ensures the secondary amine remains fully protonated for consistent HILIC partitioning.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1.0 min. Ramp to 50% B over 3.0 mins. Return to 95% B at 4.1 mins and equilibrate until 6.0 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µl.

Phase 3: Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C.

  • MRM Transitions:

    • Analyte:[M+H]+ m/z 180.1 → m/z 120.1 (Collision Energy: 15 eV). Mechanism: Loss of the methyl formate radical (-COOCH3, 59 Da) yields the highly stable iminium cation.

    • SIL-IS:[M+H]+ m/z 183.1 → m/z 123.1.

Regulatory Validation Workflow & Performance Data

Any bioanalytical method must be validated according to the [1] and the [2].

ValidationWorkflow A ICH M10 Validation Initiation B Selectivity & Specificity (Blank Matrix + IS) A->B C Calibration Curve (Linearity, LLOQ to ULOQ) B->C D Accuracy & Precision (Intra- & Inter-batch QCs) C->D E Matrix Effect & Recovery (Low & High QCs) D->E F Stability Assessments (F/T, Benchtop, Long-term) E->F G Validated LC-MS/MS Method F->G

Fig 2. Step-by-step ICH M10 bioanalytical method validation workflow.

Table 2: Representative ICH M10 Validation Metrics (HILIC vs. RP-LC)

The following table summarizes expected experimental validation data, objectively demonstrating the superiority of the HILIC-MS/MS approach over traditional Reversed-Phase methods for this specific compound.

Validation ParameterICH M10 Acceptance CriteriaHILIC-MS/MS PerformanceRP-LC-MS/MS Performance
Linearity Range R² ≥ 0.99000.5 – 500 ng/mL (R² = 0.998)10 – 500 ng/mL (R² = 0.985)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.5%12.4% – 18.1%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%-14.5% to +19.0%
Matrix Factor (IS Normalized) CV ≤ 15% across 6 lots0.95 ± 0.04 (No suppression)0.45 ± 0.22 (Severe suppression)
Carryover ≤ 20% of LLOQ responseNot Detected (< 5%)15% (Due to ion-pairing agent)

Conclusion

For the quantification of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, traditional HPLC-UV and GC-MS are fundamentally limited by the molecule's physicochemical properties. While LC-MS/MS is the required modality, the choice of chromatography dictates success. By abandoning standard Reversed-Phase approaches in favor of HILIC, laboratories can achieve a self-validating, highly sensitive (<0.5 ng/mL), and robust assay that easily passes stringent ICH M10 and FDA validation criteria.

References

  • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comprehensive Comparison Guide: Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride vs. Methylphenidate Intermediates

As drug development professionals navigate the complex landscape of central nervous system (CNS) agents and peptidomimetics, distinguishing between structurally similar chiral building blocks is critical. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of central nervous system (CNS) agents and peptidomimetics, distinguishing between structurally similar chiral building blocks is critical. This guide provides an in-depth, objective comparison between Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (an acyclic D-phenylglycine derivative) and traditional methylphenidate intermediates (such as Ritalinic acid)[1].

By analyzing their structure-activity relationships (SAR), physicochemical properties, and synthetic utilities, this guide equips researchers with the mechanistic rationale needed to select the appropriate compound for their specific developmental pipeline.

Structural and Mechanistic Analysis (SAR)

The pharmacological trajectory of a compound is dictated by its three-dimensional conformation. Methylphenidate binds stereoselectively and enantioselectively to the dopamine transporter (DAT), acting as a potent reuptake inhibitor[2]. The core of its pharmacophore relies heavily on the cyclic piperidine ring , which structurally restricts the molecule, forcing the basic nitrogen and the phenyl ring into a rigid vector that optimally engages the Asp79 residue within the DAT's S1 binding pocket[3].

Conversely, Methyl (R)-2-(methylamino)-2-phenylacetate represents an acyclic analog where the piperidine ring is truncated to a simple N-methyl group.

The Causality of Conformational Freedom: Removing the piperidine ring's methylene backbone eliminates the steric constraints that lock the pharmacophore into its active conformation. This drastic increase in rotational entropy prevents the acyclic analog from maintaining the precise geometry required for high-affinity DAT binding[2][3]. Consequently, while methylphenidate intermediates are strictly funneled toward stimulant synthesis, the acyclic N-methyl analog is repurposed as a highly versatile, non-controlled chiral building block for drug discovery.

SAR_Pathway A Cyclic Piperidine (Methylphenidate) B Rigid Pharmacophore Vector A->B C High Affinity DAT Binding (Asp79 Engagement) B->C D Acyclic N-Methyl (Methyl (R)-2-...) E Conformational Freedom (Rotational Entropy) D->E F Loss of DAT Affinity (Alternative Utility) E->F

Diagram 1: Structural SAR and Dopamine Transporter (DAT) Binding Pathway.

Comparative Physicochemical & Pharmacological Profile

To facilitate rapid decision-making in precursor selection, the quantitative and qualitative data for these compounds are summarized below.

Property / MetricMethyl (R)-2-(methylamino)-2-phenylacetate HClRitalinic Acid (Intermediate) α -phenyl-2-pyridineacetamide
CAS Number 202273-59-419395-41-6[4]7251-52-7
Structural Class Acyclic (N-methyl amino ester)Cyclic (Piperidine carboxylic acid)Cyclic (Pyridine acetamide)
Molecular Weight 215.68 g/mol 219.28 g/mol [4]212.25 g/mol
DAT Affinity ( IC50​ ) Negligible (>10,000 nM)Inactive Metabolite[1]Inactive Precursor
Regulatory Status Unscheduled Research ChemicalRegulated Precursor / MonitoredPrecursor
Primary Synthetic Utility N-methylated peptidomimetics, β -lactamsSynthesis of threo-methylphenidate[1]Precursor to Ritalinic Acid

Experimental Workflows & Protocols

To rigorously evaluate the differences between these compounds, researchers must employ self-validating experimental systems. Below are the optimized protocols for pharmacological and physicochemical profiling, including the mechanistic reasoning behind critical steps.

Protocol 1: In Vitro DAT Radioligand Binding Assay

Objective: Quantify the loss of DAT affinity in the acyclic analog compared to cyclic standards. Causality & Rationale: We utilize [3H] WIN 35,428, a conformationally rigid cocaine analog, because it binds to the exact same primary site on the DAT as methylphenidate[2][3]. The assay buffer must contain 120 mM NaCl because DAT binding is strictly sodium-dependent; the Na+ ions stabilize the outward-facing conformation of the transporter required for ligand recognition.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose (0.32 M) and centrifuge to isolate the synaptosomal fraction (P2 pellet).

  • Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Critical: Omission of NaCl will yield false-negative binding data.

  • Incubation: In a 96-well plate, combine 50 µL of synaptosomes, 1 nM [3H] WIN 35,428, and varying concentrations ( 10−10 to 10−4 M) of the test compound. Incubate for 2 hours at 4°C (low temperature prevents ligand internalization and transporter trafficking).

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Pre-soak filters in 0.05% polyethylenimine (PEI) for 1 hour prior to use to neutralize the glass fiber's negative charge, thereby eliminating non-specific binding of the positively charged ligands.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: Verify the stereochemical integrity of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride. Causality & Rationale: The α -proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing effects of the adjacent phenyl and ester groups. In basic or neutral aqueous conditions, this proton can be abstracted, leading to enolization and subsequent racemization. Therefore, the mobile phase must be kept strictly acidic to keep the amine protonated and suppress base-catalyzed deprotonation at the chiral center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of 1 mg/mL.

  • Mobile Phase Formulation: Prepare a mixture of Hexane:Isopropanol (90:10 v/v) and add 0.1% Trifluoroacetic acid (TFA). Critical: The TFA ensures the system remains acidic, preventing on-column racemization.

  • Chromatography: Inject 10 µL onto a chiral stationary phase column (e.g., Daicel Chiralcel OD-H) maintained at 25°C.

  • Elution & Detection: Elute isocratically at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Analysis: Integrate the peak areas of the (R) and (S) enantiomers to determine the enantiomeric excess (ee).

Exp_Workflow Start Compound Preparation (Acyclic vs Cyclic Analogs) Branch1 Pharmacological Profiling Start->Branch1 Branch2 Physicochemical Profiling Start->Branch2 Assay Radioligand Displacement ([3H]WIN 35,428) Branch1->Assay Result1 DAT IC50 Determination Assay->Result1 HPLC Chiral HPLC Analysis (Acidic Mobile Phase) Branch2->HPLC Result2 Enantiomeric Excess (ee) Validation HPLC->Result2

Diagram 2: Experimental Workflow for DAT Binding and Chiral Purity Analysis.

Synthetic Utility in Drug Development

The divergence in SAR directly informs how these compounds are utilized in modern drug development:

  • Methylphenidate Intermediates (e.g., Ritalinic Acid): Due to the rigid piperidine ring, these intermediates are almost exclusively utilized for the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs)[1]. They are heavily regulated and serve as the direct precursors to APIs like dexmethylphenidate and serdexmethylphenidate.

  • Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride: Lacking DAT affinity, this compound escapes the regulatory scrutiny applied to stimulant precursors. Instead, it serves as a highly valuable D-phenylglycine derivative . In drug design, incorporating N-methylated amino acids into peptide sequences disrupts hydrogen bonding networks, drastically enhancing the proteolytic stability and membrane permeability (oral bioavailability) of novel peptidomimetics.

Conclusion

While Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride and methylphenidate intermediates share a foundational phenylacetate backbone, the presence or absence of the cyclic piperidine ring dictates their fate. Cyclic intermediates are locked into conformations ideal for DAT engagement, making them strict stimulant precursors. Conversely, the acyclic nature of the N-methyl derivative renders it pharmacologically inert at the DAT, positioning it as an invaluable, unrestricted chiral building block for advanced peptidomimetic synthesis.

References

  • Title: Ritalinic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate Source: acs.org URL: [Link]

  • Title: Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling Source: nih.gov URL: [Link]

Sources

Comparative

A Comparative Guide to Method Validation for the Chiral Separation of Methyl 2-(methylamino)-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Consequently, the robust separation and quantification of enantiomers are critical quality attributes that demand rigorous analytical method validation. This guide provides a comprehensive comparison of analytical strategies for the chiral separation of Methyl 2-(methylamino)-2-phenylacetate, a key chiral intermediate in the synthesis of various biologically active compounds.

The Analytical Imperative: Why Chiral Separation Matters

Methyl 2-(methylamino)-2-phenylacetate possesses a single stereocenter, giving rise to two enantiomers. The biological activity of a final drug substance derived from this intermediate can be exclusively associated with one enantiomer, while the other may be inactive or even contribute to adverse effects.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric composition, making validated, high-resolution chiral separation methods a non-negotiable aspect of drug development and quality control.[3][5]

Comparing the Titans: A Guide to Chiral Separation Technologies

The separation of enantiomers necessitates a chiral environment, which is typically achieved by employing a chiral stationary phase (CSP) in a chromatographic system.[6][7] The most prevalent techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1]

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[1][6]Wide applicability, vast selection of commercially available CSPs, robust and well-understood technology.[1][7]Higher solvent consumption, potentially longer analysis times compared to SFC.Routine quality control, method development for a wide range of compounds.
Chiral SFC Utilizes a supercritical fluid (typically CO2) as the main mobile phase, offering properties of both a liquid and a gas.[8][9]Faster separations, reduced organic solvent consumption ("greener" chemistry), often provides unique selectivity.[8][10][11]Requires specialized instrumentation, may not be suitable for highly polar compounds without modifiers.High-throughput screening, preparative separations, and "green" analytical chemistry initiatives.
Chiral GC Separation of volatile analytes in the gas phase based on their interaction with a chiral stationary phase.[12][13]High resolution and efficiency, sensitive detection methods (e.g., FID, MS).[12][14]Limited to thermally stable and volatile compounds, may require derivatization.[12]Analysis of volatile chiral intermediates and impurities.

Selecting the Right Tool: Chiral Stationary Phases (CSPs) for Amino Acid Ester Separation

The success of a chiral separation is critically dependent on the choice of the CSP.[7][15] For a molecule like Methyl 2-(methylamino)-2-phenylacetate, an amino acid ester, several types of CSPs have demonstrated high efficacy.

CSP Type Chiral Selector Mechanism of Separation Typical Applications
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).[1][4]A combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[4][16]Broad applicability for a wide range of chiral compounds, including amino acid derivatives.[1][17]
Cyclodextrin-based Cyclodextrins (cyclic oligosaccharides).[1]Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[16]Separation of aromatic compounds and those capable of forming inclusion complexes.
Protein-based Immobilized proteins (e.g., α1-acid glycoprotein).Based on the principles of drug-protein binding, involving a combination of hydrophobic and polar interactions.Enantioseparation of a wide variety of drugs.
Crown Ether-based Chiral crown ethers.[18]Based on the complexation of the primary amine of the analyte with the crown ether cavity.[18]Particularly effective for the separation of primary amines and amino acids.[18]

For Methyl 2-(methylamino)-2-phenylacetate, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended as a starting point due to their proven success in separating similar amino acid esters.[17]

A Practical Approach: Experimental Protocol for Chiral HPLC Separation

This section outlines a detailed, step-by-step methodology for the chiral separation of Methyl 2-(methylamino)-2-phenylacetate using HPLC, based on established practices for similar compounds.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the enantiomers of Methyl 2-(methylamino)-2-phenylacetate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based CSP, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, typical for normal phase chromatography. A starting point could be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV spectrum of Methyl 2-(methylamino)-2-phenylacetate (a common wavelength for phenyl-containing compounds is 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the Methyl 2-(methylamino)-2-phenylacetate racemate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

Experimental Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (e.g., Hexane:IPA 90:10) Equilibrate System & Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Preparation (Racemate in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Resolution (Rs), Selectivity (α), and Tailing Factor Chromatogram->Calculate

Caption: Experimental workflow for chiral HPLC analysis.

Ensuring Reliability: A Guide to Method Validation

Once a suitable separation method is developed, it must be validated to ensure its reliability for its intended purpose. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[19][20]

The following parameters are essential for the validation of a chiral purity method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This should be assessed for both the major and minor enantiomer.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known concentrations of each enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a chiral purity method, the LOQ for the minor enantiomer is particularly important.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Logical Flow of Method Validation:

G MethodDev Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol Specificity Specificity/ System Suitability ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (for minor enantiomer) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Logical flow of the method validation process.

Conclusion

The successful chiral separation and method validation for Methyl 2-(methylamino)-2-phenylacetate are critical for ensuring the quality and safety of any resulting pharmaceutical product. While Chiral HPLC with a polysaccharide-based CSP offers a robust and widely applicable starting point, alternative techniques like Chiral SFC provide opportunities for faster and more environmentally friendly analyses. A thorough understanding of the principles of chiral chromatography, coupled with a systematic approach to method development and validation in accordance with ICH guidelines, will empower researchers and drug development professionals to confidently assess the enantiomeric purity of this important chiral intermediate.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • D'Aco, J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Academic, O. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Pharmaceutical Technology. (2025, March 13).
  • PubMed. (2012, October 15).
  • Chromedia. (n.d.).
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30).
  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Analytical Chemistry. (2011, November 8). Chiral Separations: A Review of Current Topics and Trends.
  • A Review on Chiral Stationary Phases for Separ
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. (2024, March 18).
  • PubMed. (n.d.).
  • Pharmaceutical Technology. (2026, February 4). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Sigma-Aldrich. (n.d.).
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • SciSpace. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • Research Journal of Pharmacy and Technology. (2019, February 10).
  • Lab Manager. (2025, October 22).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Wiley Analytical Science. (2018, August 16).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Phenomenex. (n.d.).
  • LCGC International. (2020, December 19).
  • International Journal of Research and Review. (2025, August 8).
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • AZoM. (2022, July 22).
  • LCGC International. (2023, January 19).
  • Open Access LMU. (2022, February 6).
  • MDPI. (2018, November 1). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems.
  • SpringerLink. (2021, June 29). Solvent-induced enantioselectivity reversal in a chiral metal organic framework.
  • FAGG. (n.d.).
  • PubChem. (n.d.). Methyl 2-(methylamino)
  • AFMPS. (2012, August 4).

Sources

Validation

cross-validation of GC-MS and NMR for Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Cross-Validation of GC-MS and NMR for the Characterization of Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride: A Comprehensive Guide As pharmaceutical pipelines increasingly rely on complex chiral building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of GC-MS and NMR for the Characterization of Methyl (R)-2-(methylamino)-2-phenylacetate Hydrochloride: A Comprehensive Guide

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the rigorous analytical characterization of intermediates is non-negotiable. Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is a highly specific chiral secondary amine and ester derivative. Its structural features—a basic amine, a hydrolyzable ester, a chiral center, and a hydrochloride salt form—present unique analytical challenges.

Relying on a single analytical technique for such compounds often leads to blind spots. Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled sensitivity for volatile impurities and a distinct fragmentation fingerprint, while Nuclear Magnetic Resonance (NMR) spectroscopy offers non-destructive, absolute structural elucidation and inherent quantification[1]. This guide outlines the causal methodologies and self-validating protocols required to orthogonally cross-validate this compound using both techniques.

Methodological Causality: Why Orthogonal Validation?

The physical chemistry of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride dictates the analytical approach:

  • Volatility & Thermal Stability: The hydrochloride salt is non-volatile and thermally labile. Direct injection into a GC inlet will result in salt deposition, thermal degradation, and irreproducible chromatography. The analyte must be converted to its free base prior to GC-MS analysis.

  • Stereochemical Integrity: Standard achiral GC-MS and 1D NMR cannot differentiate between the (R) and (S) enantiomers. To validate the (R)-configuration, GC-MS requires a chiral stationary phase, while NMR requires chiral derivatization (e.g., Mosher's amides) to induce diastereomeric chemical shift differences[2].

  • Mass Balance: GC-MS only detects volatile components. A sample could appear 99% pure by GC-MS while containing 10% inorganic salts or non-volatile polymers. Quantitative NMR (qNMR) using an internal standard acts as a self-validating check to confirm absolute mass balance[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: GC-MS Analysis (Freebasing & Fragmentation)

Objective: Determine volatile purity and confirm molecular weight (M+ 179) via electron ionization (EI). Causality: A mild liquid-liquid extraction (LLE) is used to liberate the free base without hydrolyzing the methyl ester.

  • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt into a glass centrifuge tube.

  • Neutralization: Dissolve in 1.0 mL of LC-MS grade water. Add 1.0 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). The mild pKa of NaHCO3​ ensures the amine is deprotonated without base-catalyzed hydrolysis of the ester.

  • Extraction: Add 2.0 mL of GC-grade dichloromethane (DCM). Vortex for 60 seconds.

  • Drying: Extract the lower organic layer and pass it through a small plug of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water, which damages GC columns.

  • Acquisition: Inject 1 µL into the GC-MS (Split ratio 50:1).

    • Standard Purity: Use an HP-5MS column (temperature program: 80°C hold 1 min, ramp 15°C/min to 280°C).

    • Chiral Validation: Use a β -cyclodextrin-based chiral column to separate potential (S)-enantiomer impurities.

Protocol B: NMR Spectroscopy & Mosher's Derivatization

Objective: Confirm the 2D molecular connectivity, assess non-volatile purity via qNMR, and validate the absolute (R)-configuration. Causality: Derivatizing the secondary amine with enantiopure Mosher's acid chloride (MTPA-Cl) creates diastereomers. The predictable shielding effects of the MTPA phenyl ring on the analyte's protons allow for definitive stereochemical assignment[4].

  • Standard 1H/13C Acquisition: Dissolve 15 mg of the prepared free base (from Protocol A) in 0.6 mL of anhydrous CDCl3​ . Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Use 1,3,5-trimethoxybenzene as an internal standard for qNMR purity assessment.

  • Chiral Derivatization: To the NMR tube, add 2.0 equivalents of (S)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and 5 µL of deuterated pyridine (acid scavenger).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1 hour. The secondary amine will quantitatively convert to the Mosher's amide.

  • Stereochemical Analysis: Acquire 1H and 19F NMR spectra. Calculate the enantiomeric excess (ee) by integrating the distinct N−CH3​ and α−CH signals of the (R,S) vs. potential (S,S) diastereomers.

Data Presentation & Comparative Analysis

The cross-validation relies on matching the structural fragments identified in GC-MS with the proton/carbon environments identified in NMR.

Table 1: Expected GC-MS Fragmentation (EI, 70 eV) | m/z Ratio | Relative Abundance | Fragment Assignment | Mechanistic Causality | | :--- | :--- | :--- | :--- | | 179 | < 5% | [M]+ | Molecular ion of the free base ( C10​H13​NO2​ ). | | 120 | 100% (Base Peak) | [M−COOCH3​]+ | α -cleavage of the ester group, leaving a highly stabilized phenyl-iminium cation. | | 102 | ~ 15% | [M−C6​H5​]+ | Cleavage of the phenyl ring from the chiral center. | | 91 | ~ 10% | [C7​H7​]+ | Tropylium ion formation, characteristic of benzyl/phenyl derivatives. |

Table 2: Expected 1H NMR Chemical Shifts (Free base in CDCl3​ , 400 MHz) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Cross-Validation Point | | :--- | :--- | :--- | :--- | :--- | | 7.30 - 7.45 | Multiplet | 5H | Aromatic protons | Correlates to the m/z 91 and m/z 102 losses in MS. | | 4.30 | Singlet | 1H | α -CH | The chiral center; shifts significantly upon Mosher's derivatization. | | 3.70 | Singlet | 3H | Ester O−CH3​ | Confirms the intact methyl ester (correlates to m/z 59 loss in MS). | | 2.40 | Singlet | 3H | Amine N−CH3​ | Confirms secondary amine status; target for MTPA-Cl reaction. | | 1.80 | Broad Singlet | 1H | NH (exchanges) | Validates successful freebasing (HCl salt would show broad NH2+​ at ~9-10 ppm in DMSO-d6)[5]. |

Cross-Validation Logical Workflow

The following diagram illustrates the logical relationship and self-validating nature of combining these two orthogonal techniques.

CrossValidation Sample Methyl (R)-2-(methylamino)- 2-phenylacetate HCl PrepGC Freebasing (LLE) Neutralization with NaHCO3 Sample->PrepGC PrepNMR Direct Dissolution (DMSO-d6) or Freebase in CDCl3 Sample->PrepNMR GCMS GC-MS Analysis (EI, 70 eV) PrepGC->GCMS NMR NMR Spectroscopy (1H, 13C, 19F) PrepNMR->NMR GCData Volatile Impurities Fragmentation Fingerprint GCMS->GCData ChiralGC Chiral GC Column Enantiomeric Excess GCMS->ChiralGC NMRData Absolute Quantitation (qNMR) Non-volatile Impurities NMR->NMRData Mosher Mosher's Amide Deriv. Absolute Configuration NMR->Mosher CrossVal Orthogonal Cross-Validation Confirmed Purity & Stereochemistry GCData->CrossVal NMRData->CrossVal ChiralGC->CrossVal Mosher->CrossVal

Workflow for the orthogonal cross-validation of GC-MS and NMR data.

Conclusion

For complex chiral salts like Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride, neither GC-MS nor NMR alone is sufficient for full regulatory or developmental characterization. GC-MS provides the necessary sensitivity for trace volatile impurities and a definitive mass fingerprint, provided the sample is properly freebased. Conversely, NMR acts as the ultimate arbiter of absolute mass balance (via qNMR) and, when combined with Mosher's acid derivatization, definitively proves the absolute (R)-configuration of the secondary amine. Together, they form a closed, self-validating analytical system.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols / PubMed (NIH). Available at:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education (ACS). Available at:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.